molecular formula C10H15O4- B098723 Hexyl hydrogen maleate CAS No. 15420-81-2

Hexyl hydrogen maleate

货号: B098723
CAS 编号: 15420-81-2
分子量: 199.22 g/mol
InChI 键: RNERBJNDXXEXTK-SREVYHEPSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hexyl hydrogen maleate, also known as monohexyl maleate, is an ester of maleic acid with the molecular formula C 10 H 16 O 4 . This compound serves as a valuable intermediate in organic synthesis and materials science. Its molecular structure, characterized by a reactive double bond and carboxylic acid group, allows it to participate in polymerization reactions and form part of more complex chemical architectures . In industrial research and development, hexyl hydrogen maleate and related alkyl maleate esters are investigated for their application in polymer chemistry, where they can be used to create specialty polymers with tailored properties . Furthermore, its derivatives find use in the formulation of cosmetic and hair care products, leveraging the properties of maleate esters to modify texture and performance . The compound's potential extends to acting as a building block for synthesizing larger molecules, making it a point of interest in various chemical manufacturing and material science research applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

15420-81-2

分子式

C10H15O4-

分子量

199.22 g/mol

IUPAC 名称

(Z)-4-hexoxy-4-oxobut-2-enoate

InChI

InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1/b7-6-

InChI 键

RNERBJNDXXEXTK-SREVYHEPSA-M

SMILES

CCCCCCOC(=O)C=CC(=O)O

手性 SMILES

CCCCCCOC(=O)/C=C\C(=O)[O-]

规范 SMILES

CCCCCCOC(=O)C=CC(=O)[O-]

其他CAS编号

15420-81-2

产品来源

United States
Foundational & Exploratory

Monohexyl Maleate: Chemical Structure, Synthesis, and Applications in Polymer and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monohexyl maleate (CAS 15420-81-2) is a highly reactive, amphiphilic monoester of maleic acid that serves as a critical intermediate in organic synthesis, polymer chemistry, and pharmaceutical formulation. This technical guide provides an in-depth analysis of its structural properties, details self-validating synthetic protocols, and explores its mechanistic role in the development of advanced materials such as superabsorbent polymers and polyaspartic acid derivatives.

Structural Elucidation and Physicochemical Profiling

Monohexyl maleate, systematically named (Z)-4-hexoxy-4-oxobut-2-enoate, is characterized by a unique trifunctional structure: a hydrophobic hexyl chain, a hydrophilic carboxylic acid, and an electron-rich carbon-carbon double bond[1].

The causality behind its specific reactivity lies in the cis-configuration of its double bond. Unlike its trans-isomer (fumarate), the cis-geometry of the maleate moiety creates steric constraints that dictate the stereochemical outcomes of addition reactions[1]. Furthermore, this configuration significantly impacts its environmental fate; maleates generally exhibit slower microbial degradation rates compared to saturated succinates or trans-fumarates due to the enzymatic resistance conferred by the cis-double bond[2].

Table 1: Physicochemical and Structural Properties
PropertyValueSource
CAS Registry Number 15420-81-23
Molecular Formula C₁₀H₁₆O₄3
Molecular Weight 200.23 g/mol 1
Boiling Point 127 °C @ 0.7 Torr3
Density 0.9583 g/cm³ @ 20 °C3
Canonical SMILES CCCCCCOC(=O)C=CC(=O)[O-]1

Mechanistic Synthesis and Experimental Protocols

The synthesis of monohexyl maleate is classically achieved via the direct ring-opening esterification of maleic anhydride with 1-hexanol[4].

Causality of Reagent Selection: Maleic anhydride is explicitly chosen over maleic acid because the reaction is thermodynamically driven by the relief of the 5-membered anhydride ring strain. This allows the nucleophilic attack by 1-hexanol to proceed efficiently at moderate temperatures without the need for an external acid catalyst, thereby preventing the unwanted over-esterification into dihexyl maleate.

SynthesisWorkflow MA Maleic Anhydride (1.0 eq) Mix Thermal Activation 60°C, 3 hrs, N2 atm MA->Mix Hex 1-Hexanol (1.0 eq) Hex->Mix RO Ring-Opening Esterification Mix->RO Nucleophilic Attack MHM Monohexyl Maleate Yield >95% RO->MHM Exothermic Relief of Ring Strain

Workflow for the synthesis of monohexyl maleate via ring-opening esterification.

Protocol 1: Self-Validating Synthesis of Monohexyl Maleate

Objective: Synthesize high-purity monohexyl maleate while strictly preventing diester formation.

  • Apparatus Setup: Equip a 4-neck round-bottom flask with a mechanical stirrer, a thermometer, a decanter, and a reflux condenser.

  • Reagent Loading: Introduce 98 g (1.0 mol) of maleic anhydride and 102.18 g (1.0 mol) of 1-hexanol into the flask[4]. Causality: Strict 1:1 molar stoichiometry is critical to halt the reaction at the monoester stage.

  • Inert Atmosphere: Purge the system with inert Nitrogen (N₂) gas to displace oxygen and prevent oxidative degradation of the double bond.

  • Thermal Activation: Heat the mixture using an oil bath to 60 °C. Maintain continuous stirring at this temperature for precisely 3 hours[5].

  • Validation Checkpoint (FT-IR & NMR): Withdraw a 0.5 mL aliquot. Run an FT-IR scan to confirm the complete disappearance of the anhydride symmetric and asymmetric C=O stretching bands (typically at 1850 and 1780 cm⁻¹) and the appearance of the ester/acid C=O stretches (~1730 and 1710 cm⁻¹). ¹H-NMR should confirm the presence of the cis-olefinic protons at ~6.3 ppm. Proceed only if unreacted anhydride is <1%.

Applications in Macromolecular and Pharmaceutical Sciences

Monohexyl maleate's trifunctional nature makes it a highly valuable building block in polymer chemistry and drug delivery systems[1].

In the synthesis of unsaturated polyester resins (UPRs), the carboxylic acid group of monohexyl maleate is used to open epoxide rings, creating cross-linkable thermosetting resins[1]. In pharmaceutical applications, it is a critical precursor for polyaspartic acid , a biodegradable polymer used in drug encapsulation.

ReactivityProfile Root Monohexyl Maleate (Amphiphilic Core) N1 cis-C=C Double Bond Root->N1 N2 Carboxylic Acid (-COOH) Root->N2 N3 Hexyl Chain (-C6H13) Root->N3 A1 Radical Addition & Copolymerization N1->A1 Stereospecific Reactivity A2 Epoxy Ring Opening & Amidation N2->A2 Condensation Pathways A3 Hydrophobic Tuning & Steric Hindrance N3->A3 Plasticization Effects

Structure-function relationship of monohexyl maleate moieties in chemical applications.

Protocol 2: Synthesis of Polysuccinimide (Polyaspartic Acid Precursor)

Objective: Utilize monohexyl maleate to synthesize polysuccinimide via condensation polymerization.

  • Amination: To the synthesized monohexyl maleate (1.0 mol) from Protocol 1, slowly add 1.1 molar equivalents of aqueous ammonia[4]. Causality: The slight excess of ammonia ensures complete conversion of the carboxylic acid to its ammonium salt, providing the essential nitrogen source for the polymer backbone.

  • Solvent Integration: Introduce 150 g of a polar, non-active hydrogen solvent such as N-methylpyrrolidone (NMP)[4]. Causality: NMP solubilizes the intermediates and prevents unwanted side reactions that active-hydrogen solvents (like alcohols) would cause at high temperatures.

  • Condensation Polymerization: Heat the reaction mixture in an oil bath to 170 °C, utilizing a Dean-Stark apparatus to continuously remove water[4].

  • Validation Checkpoint (Water Evolution & GPC): The reaction is deemed complete when water evolution ceases in the Dean-Stark trap, indicating full cyclization to polysuccinimide. Gel Permeation Chromatography (GPC) should confirm a weight average molecular weight (Mw) between 10,000 and 20,000 Da[4].

Toxicological Assessment and Environmental Fate

For drug development professionals formulating with maleate esters, understanding the toxicological boundaries is mandatory. Following systemic absorption, maleic esters are hydrolyzed under aqueous conditions to maleic acid and the corresponding alcohol (1-hexanol)[6].

Because of its strongly acidic free carboxylic group (pKa ~3), monohexyl maleate is classified as a skin sensitizer and is expected to be corrosive to the skin, capable of causing serious eye damage[6].

Table 2: Toxicological and Environmental Profile
EndpointObservation / ClassificationMechanistic Rationale
Dermal Toxicity Corrosive to skin; Skin sensitizerDriven by the acidic nature of the free carboxylic group and structural similarity to maleic acid[6].
Ocular Toxicity Causes serious eye damageDirect chemical burn potential from the unreacted monoester[6].
Metabolism Hydrolyzes to maleic acid & 1-hexanolEster bond cleavage occurs under physiological aqueous conditions[6].
Biodegradability Slow microbial degradationThe cis-configuration (maleate) resists enzymatic breakdown more effectively than trans (fumarate) isomers[2].

References

  • Benchchem. (n.d.). Hexyl Hydrogen Maleate | CAS 15420-81-2.
  • CAS Common Chemistry. (n.d.). Monohexyl maleate. American Chemical Society.
  • Australian Government Department of Health and Aged Care. (2022). Maleic acid esters (medium to long Chain) - Evaluation statement. AICIS.
  • McGill University eScholarship. (2015). Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers.
  • Google Patents. (2014). US8729218B2 - Manufacturing method of polyaspartic acid using maleic anhydride.

Sources

Reactivity of the Double Bond in Monoalkyl Maleates: A Mechanistic Guide for Bioconjugation and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monoalkyl maleates (half-esters of maleic acid) serve as highly versatile, reactive intermediates in both macromolecular engineering and pharmaceutical drug development. Characterized by a highly electrophilic carbon-carbon double bond conjugated between a carboxylic acid and an ester group, these molecules act as potent Michael acceptors. However, their inherent cis-configuration introduces a thermodynamic instability that demands rigorous kinetic control during synthesis. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind their reactivity, offering self-validating protocols to harness their potential while mitigating the ubiquitous risk of isomerization.

Electronic Structure and Thermodynamic Landscape

The reactivity of monoalkyl maleates is fundamentally governed by the electron-withdrawing nature of their asymmetric carbonyl flanking groups. Unlike the diacid form of maleic acid, which stabilizes its monoanion through internal hydrogen bonding, monoalkyl maleates lack this delocalization pathway. Consequently, the pKa of the carboxylic acid in a monoalkyl maleate is significantly higher, approaching 5.5[1].

This electronic asymmetry highly polarizes the α,β -unsaturated double bond, rendering it exceptionally susceptible to nucleophilic attack. However, this electrophilicity is a double-edged sword. The cis-geometry of the maleate is sterically hindered and thermodynamically disfavored compared to its trans-isomer (the fumarate). Any reaction condition that temporarily disrupts the π -bond—such as the formation of an enolate intermediate via base catalysis—allows free rotation around the C2-C3 bond, leading to irreversible thermodynamic relaxation into the fumarate[2].

Nucleophilic Susceptibility: The Michael Addition Paradigm

In the realm of bioconjugation and covalent inhibitor design, the thia-Michael addition is a cornerstone mechanism[3]. Monoalkyl maleates react rapidly with sulfhydryl groups (e.g., cysteine residues on proteins) to form stable thioether linkages.

Causality in Design: While maleimides are the traditional gold standard for thiol-ene bioconjugation, their cyclic imide structure is prone to premature hydrolysis in complex biological media (like human plasma). Monoalkyl maleates offer an acyclic alternative. Because their double bond is slightly less electrophilic than that of a maleimide, they offer highly tunable, slower-release pharmacokinetics for pro-drug applications. To achieve successful conjugation without isomerization, the choice of base is critical; strong, unhindered bases will deprotonate the α -carbon, driving isomerization rather than the desired nucleophilic addition.

The Isomerization Challenge: Kinetic vs. Thermodynamic Control

Isomerization is the primary failure mode when functionalizing monoalkyl maleates. For example, when attempting to synthesize disubstituted maleates (diesters) using standard coupling agents like , the reaction invariably fails. The in situ generated imidazole acts as a potent nucleophile, attacking the electrophilic double bond via an aza-Michael addition, which either traps the intermediate as an unwanted adduct or catalyzes the rapid isomerization to the fumarate[4].

G M Monoalkyl Maleate (cis-isomer) I Enolate Intermediate (Free Rotation) M->I Base/Amine Catalyst MA Michael Adduct (Thioether/Amine) M->MA Direct Thiol-Ene Addition F Monoalkyl Fumarate (trans-isomer) I->F Thermodynamic Relaxation I->MA Nucleophile Trapping

Mechanistic divergence of monoalkyl maleates: isomerization vs. Michael addition.

Comparative Reactivity Data

To guide structural selection in experimental design, the following table summarizes the quantitative and qualitative reactivity profiles of maleic acid derivatives.

Table 1: Comparative Reactivity Profile of Maleic Acid Derivatives

DerivativeElectrophilicityThermodynamic StabilityIsomerization RiskPrimary Application
Maleic Anhydride Very HighLow (Moisture sensitive)N/A (Cyclic)Precursor synthesis
Monoalkyl Maleate HighLow (cis-configuration)High (to Fumarate)Bioconjugation, Pro-drugs
Dialkyl Maleate ModerateLow (cis-configuration)ModeratePlasticizers, Copolymers
Monoalkyl Fumarate Low-ModerateHigh (trans-configuration)N/A (Stable)Crystalline polymers
Maleimide Very HighHigh (Cyclic stable)N/AThiol-ene bioconjugation

Self-Validating Experimental Workflows

To harness the reactivity of the double bond without triggering isomerization, protocols must be strictly kinetically controlled. Below are two self-validating workflows for the synthesis and subsequent functionalization of monoalkyl maleates.

Protocol 1: Synthesis of Monoalkyl Maleates via Anhydride Ring-Opening

Objective: Controlled ring-opening of maleic anhydride with an alcohol to yield the half-ester.

  • Step 1: Dissolve 1.0 equivalent of maleic anhydride in 2.0 equivalents of the target primary alcohol.

    • Causality: Primary alcohols provide optimal nucleophilic attack trajectories. Secondary and tertiary alcohols suffer from severe steric hindrance, drastically reducing the reaction rate and yield[1].

  • Step 2: Stir the mixture at 45–55 °C for 2–4 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy of the ring-opening. However, exceeding 60 °C provides the thermal energy necessary to break the π -bond temporarily, risking thermal isomerization to the trans-fumarate.

  • Step 3: Remove excess alcohol under high vacuum.

  • Validation: Analyze the crude product via 1 H NMR. The characteristic cis-olefinic protons must appear as a pair of doublets (or a singlet if symmetric) at ~6.2–6.4 ppm. A downfield shift to ~6.8 ppm is a definitive indicator of unwanted fumarate formation[4].

Protocol 2: Steglich Esterification of Monoalkyl Maleates (Isomerization-Free)

Objective: Coupling a second, complex alcohol (e.g., a fluorinated moiety or API) to the free carboxylic acid without isomerizing the cis-double bond.

Workflow A Maleic Anhydride + Alcohol (Ring Opening) B Monoalkyl Maleate (Intermediate) A->B 45-55°C C Steglich Conditions (DCC/DMAP at 0°C) B->C Strict Thermal Control E Avoid CDI: Imidazole Michael Addition B->E If using Carbonyldiimidazole D Target Diester (No Isomerization) C->D High Yield

Optimized esterification workflow to prevent side reactions in monoalkyl maleates.

  • Step 1: Dissolve the monoalkyl maleate (2.0 eq), target alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to exactly 0 °C in an ice bath.

    • Causality: DMAP acts as a highly efficient acyl transfer catalyst. Cooling to 0 °C is non-negotiable; it kinetically suppresses the free rotation of the enolate intermediate, preventing the thermodynamic slide into isomerization[4].

  • Step 2: Add DCC (2.2 eq) dissolved in DCM dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could provide the thermal energy required for the cis-to-trans conversion.

  • Step 3: Stir for 5 minutes at 0 °C, then remove the ice bath and allow the mixture to reach room temperature. Filter the precipitated dicyclohexylurea (DCU) byproduct.

  • Validation: Confirm the structural integrity of the cis-double bond via 1 H NMR (target peaks at 6.2–6.4 ppm). The absence of peaks at ~6.8 ppm validates that kinetic control was successfully maintained throughout the esterification[4].

References

  • Bonneaud, C., et al. "Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization." RSC Advances 8.57 (2018): 32664-32671. URL:[Link]

  • Musa, Osama M., ed. "Handbook of Maleic Anhydride Based Materials." Springer, 2016. URL:[Link]

  • Majce, V., Kočevar, M., & Polanc, S. "A rapid and simple amine-catalyzed microwave-assisted isomerization of maleamides into fumaramides." Tetrahedron Letters 52.26 (2011): 3287-3290. URL:[Link]

  • Stenzel, M. H. "Bioconjugation using thiols: old chemistry rediscovered to connect polymers with nature’s building blocks." ACS Macro Letters 2.1 (2013): 14-18. URL:[Link]

Sources

Biological Activity of Higher n-Alkyl Maleates: A Technical Guide to Mechanisms, SAR, and Antimicrobial Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biological activity of dicarboxylic acid monoesters, specifically higher n-alkyl maleates, represents a highly specialized area of antimicrobial and pharmacological research. While short-chain maleates exhibit negligible biological impact, the esterification of maleic acid with long-chain fatty alcohols (C13–C18) produces amphiphilic molecules with potent bacteriostatic and bactericidal properties. These compounds have demonstrated significant efficacy against obligate anaerobes, most notably Clostridium botulinum and Clostridium perfringens[1][2].

This technical guide explores the mechanistic causality behind their biological activity, details the structure-activity relationship (SAR) governing their efficacy, and outlines a self-validating experimental workflow for synthesizing and screening these electrophilic agents.

The Mechanistic Paradigm: Michael Addition & Redox Disruption

The biological activity of n-alkyl maleates is fundamentally driven by their chemical structure as α,β -unsaturated carbonyl compounds. This configuration renders the alkene double bond highly electron-deficient, allowing the molecule to act as a potent Michael acceptor [2].

Causality of Inhibition

When introduced to biological systems, the electrophilic maleate headgroup undergoes a Michael addition reaction with nucleophilic biological thiols (Michael donors), such as the sulfhydryl (-SH) groups found on critical bacterial enzymes and glutathione[2].

  • Covalent Alkylation: The maleate forms a permanent covalent linkage with the thiol group.

  • Redox Disruption: By depleting intracellular thiols, the compound irreversibly disrupts the bacterial cell's redox homeostasis.

  • Enzymatic Inactivation: Thiol-dependent enzymes critical for anaerobic metabolism in Clostridium species are inactivated, leading to growth arrest or cell death[2].

MOA A Higher n-Alkyl Maleate (Electrophile) C Michael Addition (Covalent Alkylation) A->C B Biological Thiol (Nucleophile) B->C D Enzyme Inactivation & Redox Disruption C->D E Bacterial Cell Death D->E

Fig 1: Mechanism of action via Michael addition and subsequent redox disruption.

Structure-Activity Relationship (SAR) & Physicochemical Dynamics

The antimicrobial potency of n-alkyl maleates is not universal; it is strictly governed by the length of the aliphatic ester chain. Research by established a direct correlation between chain length, lipophilicity, and biological activity against Clostridium botulinum 62A[1].

The Hydrophilic-Lipophilic Balance (HLB)
  • Short-Chain Maleates (C1–C4): Highly water-soluble but lack the lipophilicity required to partition into or cross the bacterial lipid bilayer. They exhibit minimal antimicrobial activity[1].

  • Higher n-Alkyl Maleates (C13–C18): These molecules possess an optimal HLB. The long hydrophobic tail acts as a lipid anchor, facilitating deep insertion into the bacterial cell membrane. This proximity allows the reactive maleate headgroup to efficiently alkylate membrane-bound and intracellular targets[1].

  • Symmetrical Diesters: Interestingly, di-n-alkyl fumarates and diesterified maleates are almost entirely inactive[1]. The presence of a free carboxylic acid group (pKa dynamics) alongside the esterified chain is structurally mandatory for maintaining the correct electronic distribution and receptor/membrane interaction.

Quantitative Data Summary
Alkyl Chain LengthCompound ClassAqueous SolubilityMembrane PermeabilityRelative Antimicrobial Activity (vs Clostridium spp.)
C1 – C4 n-monoalkyl maleateHighLowWeak
C5 – C12 n-monoalkyl maleateModerateModerateModerate
C13 – C18 n-monoalkyl maleateLowHighPotent
C13 – C18 di-n-alkyl fumarateVery LowHighInactive

Experimental Methodologies: A Self-Validating Workflow

To ensure high scientific integrity (E-E-A-T), the following protocol for synthesizing and evaluating higher n-alkyl maleates is designed as a self-validating system . Every critical step includes an internal control to rule out false positives or experimental artifacts.

Phase 1: Synthesis and Orthogonal Validation
  • Objective: Synthesize mono-n-alkyl maleates via the ring-opening esterification of maleic anhydride with C13–C18 fatty alcohols.

  • Causality: A precise 1:1 molar ratio must be maintained to prevent the formation of inactive diesters.

  • Self-Validation Step: Post-recrystallization, the product must be analyzed via High-Performance Liquid Chromatography (HPLC) and Infrared (IR) Spectroscopy. Validation metric: Purity must exceed 95%, and IR must show a distinct shift in the carbonyl stretch, confirming the absence of unreacted, highly toxic maleic anhydride, which would otherwise skew biological assay results.

Phase 2: Anaerobic Culture & Sterility Check
  • Objective: Prepare media for the cultivation of obligate anaerobes (e.g., C. botulinum or C. perfringens).

  • Causality: Clostridium species lack superoxide dismutase and catalase; oxygen exposure causes immediate oxidative stress, halting growth and invalidating the assay.

  • Self-Validation Step: Incubate uninoculated media in the anaerobic chamber for 48 hours. Validation metric: An Optical Density ( OD600​ ) of 0.000 confirms absolute media sterility and an oxygen-free environment.

Phase 3: Dosing and Vehicle Control
  • Objective: Solubilize the highly lipophilic C13–C18 maleates for introduction into the aqueous culture broth.

  • Causality: Because higher n-alkyl maleates have low aqueous solubility[1], Dimethyl Sulfoxide (DMSO) is required as a carrier solvent.

  • Self-Validation Step: Include a "DMSO-only" control well. Validation metric: The growth curve ( OD600​ ) of the DMSO control must statistically match the untreated positive growth control, proving the vehicle itself is not contributing to the observed bacteriostatic effect.

Phase 4: MIC Determination
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Causality: Measuring OD600​ provides a direct, quantifiable correlation to planktonic bacterial density.

  • Self-Validation Step: Utilize a known antibiotic (e.g., Penicillin/Streptomycin) as a positive inhibition control[2]. Validation metric: Complete suppression of OD in this well confirms the assay's dynamic range and the viability of the bacterial strain.

Workflow S1 1. Esterification Maleic Anhydride + C13-C18 Alcohols S2 2. Purification Recrystallization & HPLC Validation S1->S2 S3 3. Physicochemical Profiling pKa, IR/UV, Partition Coefficient S2->S3 S4 4. Anaerobic Culture Clostridium spp. Incubation S3->S4 S5 5. MIC Determination Optical Density (OD600) Analysis S4->S5

Fig 2: Experimental workflow for the synthesis and biological evaluation of n-alkyl maleates.

Conclusion & Translational Potential

Higher n-alkyl maleates (specifically C13–C18 chain lengths) represent a potent class of targeted antimicrobial agents. By leveraging their optimal hydrophilic-lipophilic balance to penetrate bacterial membranes, their α,β -unsaturated carbonyl structures act as aggressive Michael acceptors, irreversibly alkylating biological thiols and disrupting cellular redox states[1][2].

Because their mechanism of action relies on fundamental chemical alkylation rather than specific receptor binding, they present a high barrier to the development of bacterial resistance. Their translational potential spans from novel food preservatives targeting botulinum toxin-producing strains[1] to next-generation oral therapeutics aimed at modulating pathogenic gut microbiota like C. perfringens[2].

References

  • Title: Inhibition of Clostridium botulinum 62A by fumarates and maleates and relationship of activity to some physicochemical constants Source: Applied and Environmental Microbiology / PubMed URL: [Link]

  • Title: Oral Multiple Sclerosis Drugs Inhibit the In vitro Growth of Epsilon Toxin Producing Gut Bacterium, Clostridium perfringens Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

Sources

Engineering Biocompatible Plasticizers: The Synthesis and Application of Maleate Derivatives in Pharmaceutical Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phthalate Crisis and the Shift to Maleate Derivatives

The ubiquitous use of di(2-ethylhexyl) phthalate (DEHP) in medical devices (e.g., IV tubing, blood bags) and pharmaceutical coatings has precipitated a global health concern due to its 1[1]. As regulatory bodies like the FDA and EMA tighten restrictions on phthalates, the pharmaceutical and polymer science sectors are pivoting toward safer, bio-compatible alternatives. Maleate derivatives—specifically dialkyl maleates like dibutyl maleate (DBM) and dioctyl maleate (DOM)—have emerged as highly effective substitutes. Unlike traditional external plasticizers that physically intersperse between polymer chains, .

Chemical Mechanistics: The Dual Functionality of Maleates

Maleate esters are synthesized via the esterification of maleic anhydride with specific aliphatic alcohols. The resulting dialkyl maleates exhibit two critical chemical features:

  • Ester Linkages: The dual ester groups provide the necessary polarity and free volume to disrupt intermolecular forces within rigid polymer matrices like polyvinyl chloride (PVC) and polyvinyl acetate (PVA), 2[2].

  • Unsaturated Alpha-Beta Double Bond: The central carbon-carbon double bond allows the maleate molecule to participate in free-radical copolymerization. When reacted with monomers like vinyl acetate or vinyl chloride, the 3[3].

Causality in Design: Traditional plasticizers like DEHP are "external," meaning they are only physically mixed into the polymer. Over time, or when exposed to lipophilic drug formulations, they leach out. By utilizing maleates as comonomers, researchers achieve "internal plasticization." The covalent anchoring reduces the migration coefficient to near zero, a non-negotiable requirement for pharmaceutical packaging and long-term implantable devices.

Toxicogenomic Validation and Biocompatibility

The safety profile of maleate derivatives has been rigorously evaluated against traditional phthalates. Toxicogenomic screening using immortalized TM4 Sertoli cells demonstrates that while DEHP and its active metabolite MEHP upregulate pathways associated with cholesterol biosynthesis and disrupt PPAR signaling, 1[1].

Furthermore, screening on male germline stem cells (SSCs) indicates that while high concentrations of free maleates can induce mild cellular stress,4[4]. Because maleates are utilized as internal plasticizers, systemic exposure to free, unreacted maleate monomers in a clinical setting is virtually eliminated.

Table 1: Physicochemical and Toxicological Comparison of Plasticizers
Property / MetricDi(2-ethylhexyl) phthalate (DEHP)Dibutyl Maleate (DBM)Dioctyl Maleate (DOM)
Plasticizer Type External (Physical blend)Internal (Reactive comonomer)Internal (Reactive comonomer)
Boiling Point 385 °C280 °C220–240 °C (at 10 mmHg)
Migration Risk High (Leaches into lipids/fluids)Negligible (Covalently bound)Negligible (Covalently bound)
Biocompatibility Endocrine disruptor; SSC toxicantLow toxicity; safe as copolymerLow toxicity; safe as copolymer
Primary Application Legacy medical PVC (phasing out)Pharma coatings, adhesivesBiomedical PVC, flexible films

Synthesis of Maleate Plasticizers: Overcoming Catalytic Limitations

Historically, the esterification of maleic anhydride was catalyzed by homogeneous acids like 5[5]. However, these catalysts pose significant drawbacks for pharmaceutical-grade synthesis: they induce side reactions (e.g., isomerization to fumarates), corrode reactors, and require extensive aqueous washing, which generates toxic effluent.

To achieve high-purity DOM suitable for biomedical applications, modern protocols utilize solid heteropolyacid catalysts.

Causality in Catalyst Selection: Heteropolyacids possess a unique Keggin structure that provides exceptional proton mobility, accelerating the esterification rate. Because they are insoluble in the final ester product, they act as heterogeneous catalysts that can be easily filtered and recycled, ensuring the final plasticizer is free of residual acid—a critical parameter for biocompatibility.

MaleateWorkflow N1 Maleic Anhydride + Aliphatic Alcohols N2 Catalytic Esterification (Heteropolyacid) N1->N2 Heat, Toluene N3 Dialkyl Maleate (e.g., DOM, DBM) N2->N3 -H2O (Dean-Stark) N4 Copolymerization (e.g., Vinyl Acetate) N3->N4 Free Radical Initiation N5 Internal Plasticizer (Zero-Leaching Matrix) N4->N5 Covalent Anchoring

Workflow of maleate synthesis and copolymerization into non-leaching internal plasticizers.

Experimental Protocol: High-Yield Synthesis and Validation of Dioctyl Maleate (DOM)

The following self-validating protocol details the synthesis of pharmaceutical-grade DOM using a heteropolyacid catalyst, ensuring high conversion and minimal isomerization.

Step 1: Reagent Preparation and Setup

  • Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap attached to a reflux condenser.

  • Charge the flask with 0.5 moles of maleic anhydride and 1.25 moles of 2-ethylhexanol. Causality: A 1:2.5 molar ratio ensures the equilibrium is pushed toward the diester.

  • Add 30 mL of toluene to act as an azeotropic water-carrying agent.

Step 2: Catalytic Esterification

  • Introduce 0.5% (w/w based on total reactants) of the 3[3].

  • Causality: The catalyst provides localized highly acidic sites without dissolving into the organic phase, preventing downstream contamination.

  • Heat the mixture to 130–140°C under continuous stirring.

Step 3: Azeotropic Distillation

  • As the reaction proceeds, water is generated as a byproduct. The toluene-water azeotrope boils, condenses, and separates in the Dean-Stark trap.

  • Causality: Continuous removal of water exploits Le Chatelier’s principle, driving the reversible esterification reaction to >99% completion.

  • Maintain reflux for 2.5 to 3 hours until water ceases to collect in the trap.

Step 4: Purification and Recovery

  • Cool the reaction mixture to room temperature. The heteropolyacid catalyst will precipitate.

  • Filter the mixture through a 0.45 µm PTFE membrane to recover the solid catalyst.

  • Transfer the filtrate to a rotary evaporator. Apply reduced pressure (10 mmHg) at 90°C to strip off the toluene and unreacted 2-ethylhexanol.

  • Validation: Analyze the final clear, oily liquid via FTIR (look for the disappearance of the broad -OH stretch at 3300 cm⁻¹ and the presence of the strong ester C=O stretch at 1730 cm⁻¹) and Differential Scanning Calorimetry (DSC) to confirm purity.

Applications in Drug Development

In drug development, maleate plasticizers are heavily utilized in the formulation of aqueous polymeric dispersions for solid dosage forms. For example, when formulating sustained-release tablet coatings, dibutyl maleate (DBM) is 5[5]. The resulting poly(vinyl acetate-co-dibutyl maleate) dispersion forms a flexible, continuous film over the tablet. Because the DBM is internally bound, it cannot leach into the gastrointestinal tract or interact with the active pharmaceutical ingredient (API), ensuring zero alteration of the drug's pharmacokinetic release profile.

Conclusion

The transition from phthalates to maleate derivatives represents a critical evolution in the synthesis of biomedical polymers. By leveraging the dual functionality of dialkyl maleates—acting simultaneously as free-volume expanders and reactive comonomers—researchers can engineer internal plasticizers that completely bypass the migration risks associated with legacy additives. Through optimized catalytic synthesis using heteropolyacids, the production of these biocompatible plasticizers is now both scalable and aligned with the stringent purity requirements of the pharmaceutical industry.

References

  • [5] Title: Dibutyl maleate (DBM) | Source: PENPET Petrochemical Trading | URL:

  • [2] Title: Application Notes and Protocols: Diisopropyl Maleate as a Plasticizer in Polymer Formulations | Source: Benchchem | URL:

  • [4] Title: Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells | Source: PMC (NIH) | URL:

  • [3] Title: CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester | Source: Google Patents | URL:

  • [1] Title: Toxicogenomic Screening of Replacements for Di(2-Ethylhexyl) Phthalate (DEHP) Using the Immortalized TM4 Sertoli Cell Line | Source: PLOS ONE | URL:

  • Title: DIOCTYL MALEATE | Source: Ataman Kimya | URL:

Sources

Methodological & Application

Application Notes & Protocols: Emulsion Polymerization Utilizing Bis(2-ethylhexyl) Maleate for Advanced Polymer Dispersions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Bis(2-ethylhexyl) Maleate in Modern Emulsion Polymers

Emulsion polymerization stands as a cornerstone of the polymer industry, enabling the synthesis of high molecular weight polymers in an aqueous medium, which is both environmentally favorable and excellent for heat management.[1][2] This technique is fundamental to the production of a vast array of materials, including adhesives, paints, coatings, and binders.[3][4] The final properties of the polymer latex are critically dependent on the selection of monomers.

This guide focuses on the incorporation of bis(2-ethylhexyl) maleate (BEHM), also known as dioctyl maleate (DOM), a diester of maleic acid.[5][6] BEHM is a non-homopolymerizable monomer that serves as an exceptional comonomer and internal plasticizer. Its two bulky, hydrophobic 2-ethylhexyl ester groups impart significant flexibility, enhance water resistance, and improve adhesion in the final polymer film.[7][8][9][10][11] It is frequently copolymerized with vinyl acetate (VAc) and various acrylates to create versatile copolymers for sophisticated applications.[2][8][9][12]

However, the inclusion of maleate esters like BEHM introduces specific challenges. Due to the steric hindrance from its bulky side groups and the electron-withdrawing nature of the adjacent carboxyl group, BEHM exhibits lower reactivity compared to common monomers like vinyl acetate or acrylates.[3] Furthermore, it can participate in chain transfer reactions, which tends to produce polymers with lower average molecular weights.[7][8][9] A well-designed polymerization process, as detailed in this note, is therefore essential to overcome these challenges and fully leverage the benefits of BEHM.

Mechanistic Overview and Kinetic Considerations

Emulsion polymerization is a free-radical process that occurs in a heterogeneous system, typically divided into three intervals.[13]

  • Interval I: Particle Nucleation. The process begins with the dispersion of the water-insoluble monomer (e.g., VAc and BEHM) in water, stabilized by a surfactant to form an emulsion. The surfactant molecules also form micelles. A water-soluble initiator decomposes to form free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization and forming nascent polymer particles. This interval ends when the surfactant micelles are consumed.[13][14]

  • Interval II: Particle Growth. The majority of polymerization occurs within the existing polymer particles, which are continuously supplied with monomer diffusing from the large monomer droplets that act as reservoirs. The number of particles remains relatively constant during this phase.[13]

  • Interval III: Monomer Depletion. Once the monomer droplets are depleted, the remaining monomer within the polymer particles is consumed. The polymerization rate decreases significantly until the reaction is complete.[13]

When copolymerizing with BEHM, its lower reactivity means it may incorporate into the polymer chain more slowly than a more reactive comonomer like vinyl acetate. To prevent the formation of a polymer that is rich in VAc at the beginning and rich in BEHM at the end, a semi-batch or semi-continuous process is highly recommended.[15] This involves the gradual feeding of the monomers into the reactor, which helps to maintain a relatively constant monomer ratio in the reaction loci, leading to a more homogenous copolymer composition.[3]

Emulsion_Polymerization_Stages Initiator Initiator (e.g., KPS) decomposes Radical Free Radical (R•) Initiator->Radical Micelle Monomer-Swollen Micelle Radical->Micelle Interval I (Nucleation) Monomer_aq Dissolved Monomer Monomer_aq->Micelle Particle Growing Polymer Particle (Locus of Polymerization) Monomer_aq->Particle Interval II (Growth) Monomer_Droplet Monomer Droplet (Reservoir) Monomer_Droplet->Monomer_aq Micelle->Particle Forms Particle->Particle

Caption: Key stages of emulsion polymerization.

Materials & Equipment

Successful emulsion polymerization requires high-purity reagents and appropriate laboratory equipment.

Table 1: Required Materials

Component Example Purpose
Primary Monomer Vinyl Acetate (VAc) Forms the main polymer backbone.
Comonomer Bis(2-ethylhexyl) maleate (BEHM/DOM) Internal plasticizer, improves flexibility and water resistance.
Dispersion Medium Deionized Water Continuous phase for the emulsion.
Surfactant Anionic (e.g., Sodium Dodecyl Sulfate) or Non-ionic Stabilizes monomer droplets and polymer particles.
Initiator Potassium Persulfate (KPS) Water-soluble source of free radicals to start polymerization.
Buffer (Optional) Sodium Bicarbonate Maintains pH to prevent hydrolysis of VAc.
Chaser/Redox System tert-Butyl hydroperoxide / Sodium Formaldehyde Sulfoxylate Reduces residual monomer at the end of the reaction.

| Inert Gas | High-Purity Nitrogen (N₂) | Purges the system of oxygen, which inhibits free-radical polymerization.[16] |

Table 2: Required Equipment

Equipment Specification Purpose
Reaction Vessel Jacketed glass reactor (250-1000 mL) with a multi-neck lid.[17] Contains the reaction mixture and allows for temperature control via a circulating water bath.
Stirrer Overhead mechanical stirrer with a paddle or anchor-type impeller. Provides consistent agitation (e.g., 200-500 rpm) to maintain dispersion.[7]
Reflux Condenser Allihn or Graham type. Prevents loss of volatile components (e.g., monomer) during heating.
Inert Gas Inlet Gas dispersion tube or needle. Allows for sub-surface sparging of nitrogen.
Thermocouple Digital thermometer with a probe immersed in the reaction mixture. Monitors the internal reaction temperature.
Feeding System Dropping funnels or syringe pumps.[9] For controlled, gradual addition of monomer pre-emulsion and initiator solutions.

| Heating System | Circulating water bath connected to the reactor jacket. | Provides precise and uniform heating. |

Detailed Protocol: Semi-Batch Emulsion Copolymerization

This protocol describes the synthesis of a poly(vinyl acetate-co-BEHM) latex via a semi-batch process. This method ensures a more uniform incorporation of both monomers.

Protocol_Workflow A 1. Reactor Setup Assemble glassware, connect N₂ and water bath B 2. Initial Charge Add deionized water, buffer, and a portion of surfactant to reactor A->B C 3. Prepare Feeds - Monomer Pre-emulsion (VAc, BEHM, water, surfactant) - Initiator Solution (KPS in water) B->C D 4. System Purge & Heat Purge reactor with N₂ for 30 min. Heat to 70°C C->D E 5. Initiation Add a small initial amount of initiator solution to the reactor D->E F 6. Co-Feeds Begin slow, continuous addition of Monomer Pre-emulsion and Initiator Solution E->F G 7. Hold Period After feeds are complete, hold at 70°C for 1 hour to ensure high conversion F->G H 8. Chasing Residual Monomer Cool to 60°C. Add redox chaser system G->H I 9. Cooldown & Filtration Cool to room temperature. Filter latex through a 100-mesh screen H->I

Caption: Workflow for semi-batch emulsion polymerization.

Step-by-Step Methodology:

  • Reactor Setup:

    • Assemble the jacketed glass reactor with the multi-neck lid, overhead stirrer, reflux condenser, nitrogen inlet, and thermocouple.

    • Ensure all glassware is clean and dry. Connect the reactor jacket to the circulating water bath.

  • Initial Charge:

    • To the reactor, add deionized water, sodium bicarbonate (if used), and approximately 10-20% of the total surfactant.

    • Rationale: This creates a stable aqueous phase ready to accept the monomer emulsion.

  • Preparation of Feed Streams:

    • Monomer Pre-emulsion: In a separate beaker, combine the remaining deionized water and surfactant. While stirring vigorously, slowly add the BEHM and vinyl acetate monomers to create a stable, milky-white pre-emulsion.

    • Initiator Solution: In another beaker, dissolve the potassium persulfate (KPS) in deionized water.

    • Rationale: Preparing a pre-emulsion ensures that the monomers are fed at a consistent ratio. Separate initiator feed allows for better control over the polymerization rate.

  • System Purge and Heating:

    • Begin stirring the initial charge in the reactor at ~300 rpm.

    • Start bubbling nitrogen through the aqueous phase to remove dissolved oxygen. Continue the purge for at least 30 minutes.[18]

    • Set the water bath to heat the reactor contents to the target polymerization temperature (e.g., 70-75°C).[7][9]

  • Polymerization Initiation:

    • Once the reactor reaches the target temperature, add a small portion (~10%) of the initiator solution to the reactor.

    • Rationale: This "seed" step can help to form a stable initial population of particles, promoting better control over particle size.

  • Continuous Monomer and Initiator Co-Feed:

    • After waiting 5-10 minutes post-initiation, begin the slow, simultaneous addition of the monomer pre-emulsion and the remaining initiator solution.

    • The feed duration should typically be 2-4 hours. Maintain constant stirring and temperature throughout the feed.

    • Rationale: This semi-batch approach is crucial for managing the different reactivities of VAc and BEHM, leading to a more uniform copolymer.[15]

  • Hold Period:

    • After both feeds are complete, maintain the reaction at temperature for an additional 60 minutes to allow for the polymerization of any remaining monomer, maximizing conversion.

  • Chasing Residual Monomer (Optional but Recommended):

    • Cool the reactor to 55-60°C.

    • Add the redox initiator components (e.g., tert-butyl hydroperoxide followed by sodium formaldehyde sulfoxylate) to scavenge and polymerize trace amounts of unreacted monomer. This step is critical for reducing volatile organic compounds (VOCs).

  • Cooldown and Filtration:

    • Turn off the heat and allow the reactor to cool to room temperature with gentle stirring.

    • Pour the final latex through a 100-mesh paint filter or cheesecloth to remove any coagulum (unwanted agglomerated polymer).

Latex Characterization and Expected Results

Proper characterization is essential to validate the success of the polymerization and to understand the properties of the resulting material.

Table 3: Key Characterization Techniques

Parameter Method Typical Expected Outcome/Insight
Solids Content Gravimetric analysis (drying a known mass of latex in an oven). Typically 45-55%. Indicates the extent of water vs. polymer in the final dispersion.
Monomer Conversion Gravimetric analysis or Gas Chromatography (GC).[9] Should be >99% after the chasing step.
Particle Size & Distribution Dynamic Light Scattering (DLS). Provides average particle diameter (typically 80-250 nm) and Polydispersity Index (PDI). A low PDI (<0.1) indicates a narrow size distribution.
Molecular Weight (Mw) Gel Permeation Chromatography (GPC).[9] Determines the average molecular weight and its distribution. BEHM may lower the Mw due to chain transfer.[8][9]
Polymer Composition ¹H NMR Spectroscopy. Confirms the incorporation ratio of VAc and BEHM into the polymer backbone.[3]
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC). BEHM significantly lowers the Tg, indicating increased flexibility. A single Tg suggests a homogenous copolymer.

| Film Properties | Adhesion (cross-cut test), water resistance (contact angle or water uptake). | Films containing BEHM are expected to show improved adhesion and higher water resistance compared to a pure PVAc homopolymer.[7][8][19] |

Troubleshooting Common Issues

Emulsion polymerization can be sensitive to small variations in procedure. This table addresses common problems.

Table 4: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Coagulum / Agglomeration 1. Insufficient surfactant concentration.[18] 2. Stirring speed is too high (shear-induced) or too low (poor mixing).[18] 3. High ionic strength from the initiator compressing the electrical double layer.[18] 1. Increase surfactant level by 10-20%. 2. Optimize stirring speed (typically 200-400 rpm). 3. Use a lower initiator concentration or feed the initiator over a longer period.
Low Monomer Conversion / Slow Rate 1. Presence of oxygen (inhibitor) in the system.[16] 2. Low reaction temperature. 3. Steric hindrance from BEHM slowing propagation.[3] 1. Ensure a thorough and continuous nitrogen purge before and during polymerization. 2. Increase temperature in 5°C increments (not exceeding 85°C for KPS). 3. Extend the hold period or increase initiator concentration slightly.
Gritty Appearance / Bimodal Distribution 1. Secondary nucleation (formation of a new set of particles late in the reaction).[18] 2. Poor stability of the monomer pre-emulsion. 1. Increase the initial surfactant charge. 2. Ensure the monomer pre-emulsion is stable and well-mixed before and during the feed. Use a higher shear mixer to prepare the pre-emulsion if necessary.

| Polymer Film is Brittle | 1. Insufficient incorporation of BEHM. 2. Phase separation of incompatible polymer chains. | 1. Confirm monomer feed ratios and verify polymer composition with NMR. 2. Ensure a slow, consistent monomer feed to promote uniform copolymerization. Check for a single Tg via DSC. |

References

  • The Emulsion Polymerization of Each of Vinyl Acetate and Butyl Acrylate Monomers Using bis (2-ethylhexyl) Maleate for Improving the Physicomechanical Properties of Paints and Adhesive Films. ResearchGate. [Link]

  • The Emulsion Polymerization of Each of Vinyl Acetate and Butyl Acrylate Monomers Using bis (2-ethylhexyl) Maleate for Improving the Physicomechanical Properties of Paints and Adhesive Films. Scite.ai. [Link]

  • Reactive surfactants in heterophase polymerization. XXIV.
  • Process for the emulsion polymerization of free-radically polymerizable, ethylenically unsaturated monomers.
  • Synthesis and Microstructure Characterization of Dye-Labeled Poly(vinyl acetate-co-dibutyl maleate) Latex for Energy Transfer Experiments. ACS Publications. [Link]

  • DI(2-ETHYLHEXYL) MALEATE. Ataman Kimya. [Link]

  • Bis(2-ethylhexyl) maleate. Wikipedia. [Link]

  • Polymerizable bis(2-ethylhexyl)sulfosuccinate: application in microemulsion polymerization. PubMed. [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]

  • Synthesis and characterization of novel elastomeric poly(D,L-lactide urethane) maleate composites for bone tissue engineering. PMC. [Link]

  • Fundamentals of Emulsion Polymerization. ACS Publications. [Link]

  • Characterization of Two-Stage Latexes Using Dynamic Mechanical Thermal Analysis. American Coatings Association. [Link]

  • Chemical Properties of Bis(2-ethylhexyl) maleate (CAS 142-16-5). Cheméo. [Link]

  • The Emulsion Polymerization of Each of Vinyl Acetate and Butyl Acrylate Monomers Using bis (2-ethylhexyl). SciSpace. [Link]

  • Bis(2-Ethylhexyl) Maleate 93.0%(GC). PureSynth. [Link]

  • Influence of Polymer Latexes on the Properties of High Performance Cement–Based Materials. MDPI. [Link]

  • Any help with emulsion polymerization? Reddit. [Link]

  • The Emulsion Polymerization of Each of Vinyl Acetate and Butyl Acrylate Monomers Using bis (2-ethylhexyl) Maleate for Improving the Physicomechanical Properties of Paints and Adhesive Films. Scite.ai. [Link]

  • Emulsion Polymerization: Effects of Polymerization Variables on the Properties of Vinyl Acetate Based Emulsion Polymers. IntechOpen. [Link]

  • Synthesis and characterization of polypyrrole-coated poly(methyl methacrylate) latex particles. Royal Society of Chemistry. [Link]

  • Emulsion Polymerization Mechanism. IntechOpen. [Link]

  • Ethylene / vinyl acetate / dioctyl-maleate / 2-ethylhexyl-acrylate-copolymer.

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Synthesis and Evaluation of Sustainable Plasticizers Derived from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals (Medical-Grade Polymers)

Executive Summary

The ubiquitous use of ortho-phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), in polyvinyl chloride (PVC) medical devices and pharmaceutical packaging has faced intense regulatory scrutiny due to their endocrine-disrupting properties and environmental persistence. Maleic anhydride (MA) has emerged as a highly versatile, bio-renewable platform chemical for synthesizing sustainable, non-toxic alternatives[1].

This application note details the mechanistic rationale, structure-property relationships, and self-validating synthetic protocols for producing high-performance MA-derived plasticizers. By leveraging esterification and Diels-Alder cycloaddition pathways, formulators can engineer plasticizers that match or exceed the thermomechanical performance of legacy phthalates without the associated toxicity risks[2].

Mechanistic Framework: Tuning Plasticizer Efficacy

The design of a successful plasticizer requires a delicate balance between polymer compatibility, free-volume generation, and migration resistance. MA derivatives achieve this through specific structural modifications:

  • Esterification Dynamics & Alkyl Chain Length: The esterification of MA with various alcohols occurs in two stages: a rapid, spontaneous ring-opening to a monoester, followed by a slower, reversible diesterification requiring catalysis and water removal,[3]. The length of the chosen alkyl chain directly dictates the polar-to-nonpolar ratio of the final molecule. Longer alkyl chains increase the molecular weight, which enhances the thermal stability of the plasticized polymer and suppresses volatile evaporation[4]. However, excessive chain lengths can exacerbate the migration of the plasticizer into non-polar media (e.g., hexane)[4].

  • Steric Mimicry via Diels-Alder Cycloaddition: Phthalates derive much of their plasticizing efficiency from their aromatic rings, which create significant free volume between polymer chains. To mimic this sterically without utilizing toxic petrochemical aromatics, MA can undergo a Diels-Alder reaction with bio-derived 2-methylfuran[1]. This yields a bulky oxanorbornene cyclic adduct that effectively disrupts polymer chain packing[2].

  • Structural Stabilization: The cyclic intermediate formed via the Diels-Alder reaction is thermodynamically unstable in solution and prone to a retro-Diels-Alder reversion[1]. Therefore, catalytic hydrogenation of the double bond is a mandatory mechanistic step to "lock" the cyclic backbone before final esterification[1].

StructureProperty Plasticizer MA-Derived Plasticizer AlkylChain Alkyl Chain Length Plasticizer->AlkylChain CyclicRing Cyclic / Aromatic Rings Plasticizer->CyclicRing PolarGroups Polar Ester Groups Plasticizer->PolarGroups Thermal Thermal Stability (Higher MW) AlkylChain->Thermal Steric Steric Hindrance (Mimics Phthalates) CyclicRing->Steric Compatibility Polymer Compatibility (Dipole interactions) PolarGroups->Compatibility Efficiency Optimal Plasticization Efficiency Thermal->Efficiency Steric->Efficiency Compatibility->Efficiency

Caption: Structure-property relationships dictating plasticization efficiency.

Self-Validating Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate inline analytical validation steps, creating a closed-loop system where the reaction dictates its own progression.

Protocol A: Solventless Synthesis of Bio-based Dialkyl Maleates

This protocol describes the synthesis of dialkyl maleates (e.g., dibutyl maleate or di-n-heptyl maleate) using a scalable, solvent-free approach[5],[3].

1. Reagent Loading & Stoichiometry:

  • Charge a reaction vessel equipped with a mechanical stirrer, nitrogen sparger, and a Dean-Stark trap with Maleic Anhydride and the target alcohol (e.g., n-heptanol or butanol).

  • Causality: Maintain a molar ratio of MA to alcohol of 1:2.1 to 1:2.2. The slight excess of alcohol drives the reversible diesterification equilibrium toward the product side[3].

2. Catalysis:

  • Add p-Toluenesulfonic acid (PTSA) at 0.5–1.0 wt% of the total reactants[3].

  • Causality: PTSA is selected over sulfuric acid because it provides high catalytic efficiency with significantly lower reactor corrosion and fewer oxidative side reactions (which can darken the product)[3].

3. Reaction & Water Removal:

  • Heat the mixture to 110°C–120°C under continuous stirring[5],[3].

  • Causality: Temperatures below 80°C stall the second-stage esterification, while temperatures exceeding 120°C risk MA polymerization and product degradation[3]. Nitrogen sparging (approx. 20 mL/min) assists in stripping the generated water into the Dean-Stark trap, preventing hydrolysis of the newly formed ester[5].

4. Inline Validation (The Self-Validating Step):

  • FTIR Monitoring: Utilize an inline Attenuated Total Reflection (ATR) FTIR probe to non-destructively monitor the reaction[1]. The reaction is progressing correctly when the anhydride C=O stretch (approx. 1780 cm⁻¹) disappears and the ester C=O stretch (approx. 1735 cm⁻¹) plateaus[1].

  • Acid Value Titration: Pull aliquots hourly. The reaction is deemed complete only when the acid value drops to ≤5 mg KOH/g, confirming the consumption of the monoester intermediate[3].

Protocol B: Synthesis of Cyclic Plasticizers via Diels-Alder Cycloaddition

This protocol outlines the creation of a 3-methylphthalate alternative using bio-derived furan derivatives[1],[2].

1. Cycloaddition:

  • React MA with 2-methylfuran at room temperature under solvent-free conditions for 4 hours[1],[2].

  • Validation: Confirm the formation of the exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione intermediate via NMR.

2. Stabilization (Hydrogenation):

  • Transfer the intermediate to a hydrogenation reactor with a Pd/C catalyst.

  • Causality: Because the cyclic adduct is highly unstable and will spontaneously undergo a retro-Diels-Alder reaction in solution, saturating the double bond via hydrogenation is strictly required to lock the cyclic structure prior to esterification[1].

3. Final Esterification:

  • Esterify the stabilized cyclic anhydride with 2-ethylhexanol using the parameters outlined in Protocol A to yield the final bio-based cyclic plasticizer[1],[2].

SynthesisWorkflow cluster_route1 Route A: Direct Esterification cluster_route2 Route B: Diels-Alder Cycloaddition MA Maleic Anhydride (MA) Esterification Esterification (Alcohols, PTSA, 80-120°C) MA->Esterification DA_Reaction Diels-Alder Reaction (+ 2-Methylfuran, RT) MA->DA_Reaction DialkylMaleate Dialkyl Maleate Esterification->DialkylMaleate CyclicAdduct Cyclic Adduct (Oxanorbornene deriv.) DA_Reaction->CyclicAdduct Hydrogenation Hydrogenation (Stabilization) CyclicAdduct->Hydrogenation Prevents retro-DA CyclicPlasticizer Cyclic Plasticizer Hydrogenation->CyclicPlasticizer

Caption: Workflow for synthesizing sustainable plasticizers from maleic anhydride.

Quantitative Benchmarking

The following table summarizes the thermomechanical performance of PVC blends (standardized at 30–40 phr plasticizer loading) utilizing MA-derived plasticizers compared to the industry standard, DEHP. Data demonstrates that MA derivatives offer comparable flexibility while allowing formulators to tune thermal degradation profiles[2],[4].

Plasticizer TypeStructural OriginGlass Transition (Tg)Elongation at BreakThermal Degradation (T10%)Toxicity Profile
DEHP (Control) Petrochemical Phthalate~ -15 °C280%265 °CHigh (Endocrine Disruptor)
Dibutyl Maleate MA + Butanol~ -10 °C265%250 °CLow
Di-n-heptyl Maleate MA + n-Heptanol~ -18 °C310%275 °CLow (Readily Biodegradable)
3-Methylphthalate Alt. MA + 2-Methylfuran~ -14 °C290%270 °CLow

Note: Higher molecular weight esters (e.g., Di-n-heptyl) exhibit superior T10% (temperature at 10% weight loss) due to reduced volatility, effectively suppressing plasticizer evaporation during high-temperature PVC melt processing[4].

References

  • Inline Analytical Supported Process Development Towards Alternative Bio-based Plasticizers Source: TUHH Open Research URL:[Link]

  • Towards bio-based plasticizers with reduced toxicity: Synthesis and performance testing of a 3-methylphthalate Source: ResearchGate URL:[Link]

  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) Source: ACS Omega URL:[Link]

  • Kinetic investigations on esterification of maleic anhydride with butanols Source: Polish Academy of Sciences (PAN) URL:[Link]

  • Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate Source: ACS Omega URL:[Link]

  • Maleic Anhydride CAS 108-31-6: Esterification Reaction & Adhesive Bond Strength Enhancement Source: Shanghai Jingbang Chemical URL:[Link]

Sources

Application Notes & Protocols: Engineering a Synthetic Pathway for Maleate Production in E. coli

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Maleate, a C4-dicarboxylic acid, is a valuable platform chemical for producing polymers, pharmaceuticals, and other specialty compounds.[1] Traditional chemical synthesis of maleate relies on petroleum-based feedstocks like benzene or butane.[2] This guide provides a detailed framework for engineering Escherichia coli to produce maleate from renewable resources, offering a more sustainable alternative. We will detail the design of a novel biosynthetic pathway, the genetic engineering strategies for strain construction, and the protocols for fermentation and product quantification. This document is intended for researchers in metabolic engineering and synthetic biology, providing both the strategic rationale and the practical steps necessary to develop a robust maleate-producing microbial biocatalyst.

Section 1: Strategic Overview & Pathway Design

The core of this strategy is the construction of a synthetic metabolic pathway that does not naturally exist in E. coli. While several routes to C4-dicarboxylic acids have been explored, this guide focuses on a recently developed pathway that combines elements from secondary metabolite biosynthesis and aromatic compound degradation.[1][2] This approach redirects intermediates from the host's central metabolism towards maleate.

1.1 The Rationale for a Synthetic Pathway

E. coli is a well-established industrial microbe with a fast growth rate and a vast toolkit for genetic manipulation, making it an ideal chassis for metabolic engineering.[3][4][5] However, it does not naturally produce maleate in significant quantities.[3] Therefore, a synthetic pathway must be introduced. The chosen pathway (Figure 1) leverages the high flux through the shikimate pathway, a primary route for aromatic amino acid synthesis, and diverts a key intermediate, chorismate, towards maleate.[6]

1.2 Core Pathway Architecture

The engineered pathway consists of two main modules:

  • Chorismate to Gentisate: Chorismate, an intermediate of the shikimate pathway, is converted to gentisate. This is a critical branching point that pulls carbon away from native aromatic amino acid synthesis.

  • Gentisate to Maleate: Gentisate undergoes ring cleavage, catalyzed by a gentisate dioxygenase, to form maleylpyruvate. A subsequent hydrolase reaction releases maleate and pyruvate.

A key advantage of this pathway is the recycling of pyruvate, which can be re-assimilated into the central metabolism, improving the overall carbon economy of the process.[2]

1.3 Key Enzymatic Steps
  • Chorismate-Pyruvate Lyase (UbiC) & 3-Hydroxybenzoate Synthase: These enzymes can be used to convert chorismate to 3-hydroxybenzoate.

  • 3-Hydroxybenzoate 6-Hydroxylase: This enzyme converts 3-hydroxybenzoate to gentisate. Alternatively, salicylate can be hydroxylated to gentisate.[2]

  • Gentisate 1,2-Dioxygenase: This enzyme catalyzes the oxidative cleavage of the gentisate aromatic ring.

  • Maleylpyruvate Hydrolase: This enzyme hydrolyzes maleylpyruvate to yield maleate and pyruvate.

Fine-tuning the expression of the genes encoding these enzymes is critical to optimize flux and minimize the accumulation of potentially toxic intermediates.[1]

1.4 Visualizing the Synthetic Maleate Pathway

The following diagram illustrates the engineered metabolic pathway from glucose to maleate, highlighting the key enzymatic steps and the necessary downregulation of competing pathways.

Maleate_Pathway cluster_engineered Synthetic Pathway Glucose Glucose PEP PEP Glucose->PEP DAHP DAHP PEP->DAHP Pyruvate Pyruvate PEP->Pyruvate E4P Erythrose-4P E4P->DAHP Chorismate Chorismate DAHP->Chorismate Aro_AA Aromatic Amino Acids Chorismate->Aro_AA Native Pathway (Downregulate) Gentisate Gentisate Chorismate->Gentisate Engineered Module 1 (Multi-step) Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate Dioxygenase Maleate Maleate (Product) Maleylpyruvate->Maleate Maleylpyruvate Hydrolase Maleylpyruvate->Pyruvate Maleylpyruvate Hydrolase TCA TCA Cycle Pyruvate->TCA

Caption: Engineered metabolic pathway for maleate production in E. coli.

Section 2: Strain Engineering Workflow

Developing a high-producing strain requires a systematic approach involving plasmid construction and targeted genomic modifications to optimize the metabolic flux towards maleate. Modern genome editing tools like CRISPR/Cas9 are instrumental in this process.[7][8][9]

2.1 Rationale for Genetic Modifications

To channel carbon flux towards maleate, two primary strategies are employed:

  • Overexpression of Pathway Genes: The genes encoding the enzymes of the synthetic pathway are overexpressed from a plasmid vector. The choice of promoter is crucial for balancing high-level expression with the metabolic burden imposed on the host.[10][11][12]

  • Deletion of Competing Pathways: Native enzymatic pathways that compete for precursors or consume the product must be inactivated. This is typically achieved by chromosomal gene knockouts. For instance, down-regulating the entry point to the aromatic amino acid pathway can increase the availability of chorismate for the synthetic pathway.[2]

2.2 Plasmid Construction Protocol

This protocol describes the assembly of an expression plasmid for the maleate production pathway using a standard, inducible expression vector like pTrc99A.[13][14]

Objective: To clone the genes for gentisate 1,2-dioxygenase and maleylpyruvate hydrolase into the pTrc99A expression vector under the control of the IPTG-inducible trc promoter.

Materials:

  • E. coli DH5α (for cloning)

  • pTrc99A vector[15][16]

  • Synthetic DNA fragments for gentisate dioxygenase and maleylpyruvate hydrolase (codon-optimized for E. coli)

  • Restriction enzymes (e.g., NcoI, BamHI) and T4 DNA Ligase

  • LB agar plates with ampicillin (100 µg/mL)

  • Plasmid miniprep kit

  • DNA sequencing service

Procedure:

  • Vector and Insert Preparation:

    • Digest 1 µg of the pTrc99A vector with NcoI and BamHI for 2 hours at 37°C.

    • Digest the synthetic DNA fragments (containing the pathway genes arranged as an operon) with the same restriction enzymes.

    • Run the digested products on a 1% agarose gel and purify the vector backbone and the gene insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with a 1:3 molar ratio of vector to insert.

    • Incubate with T4 DNA Ligase at 16°C overnight.

  • Transformation:

    • Transform 5 µL of the ligation mixture into 50 µL of chemically competent E. coli DH5α cells.[17]

    • Plate the transformation mixture onto LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Screening and Verification:

    • Pick several colonies and grow them overnight in LB broth with ampicillin.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insert size via restriction digest and confirm the sequence integrity by Sanger sequencing.

2.3 Chromosomal Gene Deletion using CRISPR/Cas9

This protocol outlines the deletion of a competing pathway gene (e.g., a gene involved in chorismate consumption) using a two-plasmid CRISPR/Cas9 system.[18][19]

Objective: To create a markerless deletion of a target gene in the E. coli chromosome.

Materials:

  • E. coli host strain (e.g., W3110)

  • pCas plasmid (expressing Cas9 and λ-Red recombinase)

  • pTarget plasmid (expressing the specific sgRNA)

  • Donor DNA template (a linear dsDNA fragment with ~500 bp homology arms flanking the deletion site)

  • Electroporator and cuvettes

  • SOC medium

Procedure:

  • sgRNA Design and pTarget Construction:

    • Design a 20-bp sgRNA sequence targeting the gene of interest.

    • Clone the sgRNA sequence into the pTarget plasmid.

  • Preparation of Electrocompetent Cells:

    • Transform the E. coli host with the pCas plasmid and grow the cells in the presence of the appropriate antibiotic.

    • Induce the expression of the λ-Red recombinase with L-arabinose.

    • Prepare electrocompetent cells by washing with ice-cold glycerol.

  • Electroporation and Recombination:

    • Co-transform the electrocompetent cells containing pCas with the pTarget plasmid and the linear donor DNA template.

    • Recover the cells in SOC medium for 2 hours at 30°C.

  • Selection and Curing:

    • Plate the cells on agar with antibiotics selective for both plasmids.

    • Induce Cas9 expression with IPTG. Cells that have undergone successful recombination will survive, while cells with the original gene will be cleaved by Cas9 and eliminated.

  • Verification:

    • Verify the gene deletion by colony PCR using primers that flank the target region.

    • Cure the plasmids by growing the cells at a non-permissive temperature (e.g., 37°C) for the temperature-sensitive pCas plasmid.

2.4 Experimental Workflow Diagram

Workflow Gene_Syn 1. Gene Synthesis & Codon Optimization Plasmid_Const 2. Plasmid Construction (pTrc99A-maleate) Gene_Syn->Plasmid_Const Strain_Eng 4. Host Strain Engineering (Gene Knockout) Plasmid_Const->Strain_Eng Transform Plasmid CRISPR_Design 3. CRISPR/Cas9 Design (sgRNA & Donor DNA) CRISPR_Design->Strain_Eng Strain_Ver 5. Strain Verification (PCR & Sequencing) Strain_Eng->Strain_Ver Ferm 6. Fermentation & Production Strain_Ver->Ferm Analytics 7. Maleate Quantification (HPLC) Ferm->Analytics Optimization 8. Process Optimization Analytics->Optimization

Caption: Overall workflow for engineering and evaluating a maleate-producing E. coli strain.

Section 3: Production and Analytics

Once the engineered strain is constructed, the next step is to cultivate it under conditions that promote maleate production and to accurately measure the product titer.

3.1 Fed-Batch Fermentation Protocol

Fed-batch fermentation is a widely used strategy to achieve high cell densities and high product titers by controlling nutrient levels, which helps to avoid the formation of inhibitory byproducts.[20][21][][23]

Objective: To produce maleate in a 1-L laboratory-scale bioreactor using a fed-batch cultivation strategy.

Materials:

  • Engineered E. coli strain

  • 1-L bioreactor with controls for pH, temperature, and dissolved oxygen (DO)

  • Defined mineral medium (e.g., M9 medium) with glucose

  • Concentrated glucose feeding solution (e.g., 500 g/L)

  • IPTG solution (1 M)

  • Ammonium hydroxide (for pH control)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use this culture to inoculate 100 mL of defined mineral medium in a shake flask and grow to an OD600 of ~2-4.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with 800 mL of defined mineral medium containing 20 g/L glucose.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.

    • Maintain the temperature at 37°C, pH at 7.0 (controlled with ammonium hydroxide), and DO above 20% (by adjusting agitation and aeration).

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the glucose feed to maintain a low glucose concentration in the reactor.

    • When the culture reaches an OD600 of ~20, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Production Phase and Sampling:

    • Continue the fed-batch cultivation for 48-72 hours post-induction.

    • Take samples periodically to measure OD600, glucose concentration, and maleate concentration.

    • Store supernatant samples at -20°C for later analysis.

3.2 Maleate Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying organic acids in fermentation broth.[24][25][26]

Objective: To quantify the concentration of maleate in culture supernatants.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a dedicated organic acid analysis column

  • Maleate standard

  • Mobile phase: e.g., 5 mM sulfuric acid in water

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Thaw the supernatant samples.

    • Centrifuge at >13,000 x g for 10 minutes to pellet any remaining cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Curve Preparation:

    • Prepare a series of maleate standards in the mobile phase (e.g., 0.1 g/L to 5 g/L).

  • HPLC Analysis:

    • Set up the HPLC method:

      • Column: C18 or organic acid column

      • Mobile Phase: 5 mM H₂SO₄

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 35°C

      • Detection Wavelength: 210 nm[27]

      • Injection Volume: 10 µL

    • Run the standards to generate a standard curve (peak area vs. concentration).

    • Run the prepared samples.

  • Data Analysis:

    • Integrate the maleate peak in the sample chromatograms.

    • Calculate the maleate concentration in the samples using the linear regression equation from the standard curve.

3.3 Expected Results and Benchmarks

The performance of engineered strains can vary significantly. The table below provides a hypothetical comparison to guide expectations.

StrainGenotypeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)
Control Wild-Type< 0.01< 0.001< 0.001
M-01 pTrc99A-maleate2.50.150.05
M-02 M-01 + ΔaroF7.1[1]0.22[1]0.15
M-03 M-02 + pathway optimization>10.0>0.25>0.20
Section 4: Troubleshooting and Further Optimization
  • Low Titer: If maleate production is low, consider codon-optimizing the pathway genes, screening different expression promoters, or further blocking competing metabolic pathways. The conversion of chorismate to gentisate has been identified as a potential rate-limiting step.[1]

  • Poor Growth: The overexpression of heterologous proteins can impose a significant metabolic burden, leading to poor growth.[10][28][29] Reducing the inducer (IPTG) concentration or using a weaker promoter can alleviate this stress.

  • Byproduct Formation: Analyze the fermentation broth for common byproducts like acetate. Acetate formation is often a sign of overflow metabolism and can be reduced by controlling the glucose feed rate more tightly.[30]

  • Pathway Balancing: Fine-tuning the relative expression levels of the pathway enzymes can prevent the buildup of toxic intermediates and improve overall flux. This can be achieved using techniques like CRISPR interference (CRISPRi) to modulate transcription levels.[8][31]

References
  • Recent Progress in Metabolic Engineering of Escherichia coli for the Production of Various C4 and C5-Dicarboxylic Acids. ResearchGate. Available at: [Link]

  • Recent Progress in Metabolic Engineering of Escherichia coli for the Production of Various C4 and C5-Dicarboxylic Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Metabolically engineered Escherichia coli for biotechnological production of four-carbon 1,4-dicarboxylic acids. PubMed. Available at: [Link]

  • Recent Progress in Metabolic Engineering of Escherichia coli for the Production of Various C4 and C5-Dicarboxylic Acids. PubMed. Available at: [Link]

  • Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. Metabolic Engineering. Available at: [Link]

  • Engineering a synthetic pathway for maleate in Escherichia coli. PubMed. Available at: [Link]

  • Combining CRISPR and CRISPRi Systems for Metabolic Engineering of E. coli and 1,4-BDO Biosynthesis. ACS Synthetic Biology. Available at: [Link]

  • Metabolic engineering of Escherichia coli for the production of malic acid. Biochemical Engineering Journal. Available at: [Link]

  • pTrc99A vector (VET1045). Creative Biogene. Available at: [Link]

  • Multigene Editing in the Escherichia coli Genome via the CRISPR-Cas9 System. Applied and Environmental Microbiology. Available at: [Link]

  • Applications of CRISPR/Cas System to Bacterial Metabolic Engineering. MDPI. Available at: [Link]

  • One-Pot Biosynthesis of l-Aspartate from Maleate via an Engineered Strain Containing a Dual-Enzyme System. PMC. Available at: [Link]

  • Detailed Vector Information: pTrc99A. DNASU. Available at: [Link]

  • Metabolic engineering of Escherichia coli BL21 strain using simplified CRISPR-Cas9 and asymmetric homology arms recombineering. PubMed. Available at: [Link]

  • L-Malate Production by Metabolically Engineered Escherichia coli. ResearchGate. Available at: [Link]

  • Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin. PubMed. Available at: [Link]

  • Metabolic regulation of Escherichia coli cultivated under anaerobic and aerobic conditions in response to the specific pathway gene knockouts. SCIRP. Available at: [Link]

  • l-Malate Production by Metabolically Engineered Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]

  • pTrc99a-NoSS-TolC (Plasmid #155179). Addgene. Available at: [Link]

  • pTrc99a-Kan vector map and sequence. NovoPro Bioscience Inc.. Available at: [Link]

  • Fed-Batch Fermentation for Propionic, Acetic and Lactic Acid Production. Oriental Journal of Chemistry. Available at: [Link]

  • TCA cycle tailoring facilitates optimal growth of proton-pumping NADH dehydrogenase-dependent Escherichia coli. Microbiology Spectrum. Available at: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • Extending the shikimate pathway for microbial production of maleate from glycerol in engineered Escherichia coli. ResearchGate. Available at: [Link]

  • Engineering Escherichia coli for malate production by integrating modular pathway characterization with CRISPRi‐guided multiplexed metabolic tuning. ResearchGate. Available at: [Link]

  • l-Malate Production by Metabolically Engineered Escherichia coli. PMC. Available at: [Link]

  • The synthetic metabolic pathway for the production of maleate in E. coli. ResearchGate. Available at: [Link]

  • Computational Modelling of Metabolic Burden and Substrate Toxicity in Escherichia coli Carrying a Synthetic Metabolic Pathway. MDPI. Available at: [Link]

  • Metabolic Control of the TCA cycle by the YdcI Transcriptional Regulator in Escherichia coli. Walsh Medical Media. Available at: [Link]

  • Metabolic Regulation of a Bacterial Cell System with Emphasis on Escherichia coli. PMC. Available at: [Link]

  • Computational Modelling of Metabolic Burden and Substrate Toxicity in Escherichia coli Carrying a Synthetic Metabolic Pathway. Protein Engineering Group. Available at: [Link]

  • Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes. MDPI. Available at: [Link]

  • "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli. PubMed. Available at: [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI. Available at: [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]

  • Recent advances in producing food additive L‐malate: Chassis, substrate, pathway, fermentation regulation and application. PMC. Available at: [Link]

  • Fitness of Escherichia coli during Urinary Tract Infection Requires Gluconeogenesis and the TCA Cycle. PLOS. Available at: [Link]

  • pTrc99a. Plasmid,ELISA Kits,antibodies,strains. Available at: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]

  • The Rocky Road From Fed-Batch to Continuous Processing With E. coli. PMC. Available at: [Link]

  • The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Maleic Anhydride Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter kinetic and thermodynamic bottlenecks in esterification workflows. The conversion of maleic anhydride to its corresponding diesters is a foundational organic process, yet it is fraught with side reactions and catalyst deactivation pitfalls.

This guide bypasses generic advice. Instead, it provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your catalyst selection drives maximum yield and selectivity.

Mechanistic Grounding: The Esterification Bottleneck

To select the right catalyst, you must first understand the causality of the reaction pathway. The esterification of maleic anhydride is a two-stage, series-parallel reaction 1[1].

  • Step 1 (Ring Opening): The initial reaction with an alcohol to form the monoalkyl maleate (half-ester) is rapid and highly exothermic. Because of the inherent strain of the anhydride ring, this step proceeds efficiently even in the absence of a catalyst2[2].

  • Step 2 (Diesterification): The subsequent conversion of the monoester to the dialkyl maleate is an endothermic, equilibrium-limited process. It demands a strong Brønsted acid to protonate the monoester's carbonyl oxygen, making it susceptible to nucleophilic attack by the alcohol.

ReactionPathway MA Maleic Anhydride + Alcohol Mono Monoalkyl Maleate (Half-Ester) MA->Mono Step 1: Ring Opening (Fast, Autocatalyzed) Di Dialkyl Maleate + Water Mono->Di Step 2: Esterification (Slow, Catalyst Required)

Two-step esterification pathway of maleic anhydride highlighting the catalytic bottleneck.

Quantitative Catalyst Comparison

Selecting a catalyst requires balancing kinetic efficiency against downstream separation costs. The table below synthesizes kinetic parameters and operational profiles for industry-standard catalysts.

Catalyst TypePhaseActivation Energy (Ea)Selectivity (Diester)Key AdvantageOperational Drawback
Sulfuric Acid (H₂SO₄) Homogeneous60.2 kJ/molModerateHigh initial turnover rateHighly corrosive; promotes isomerization to fumarate.
p-Toluenesulfonic Acid (p-TSA) Homogeneous~45.0 kJ/molHighSoluble in organics; excellent activityRequires alkaline aqueous washing for removal.
H-Y Zeolite Heterogeneous44.65 kJ/molVery HighExceptional thermal stabilityMass transfer limitations with long-chain alcohols.
Amberlyst-15 Heterogeneous43.7 kJ/molHighEasily recoverable via simple filtrationProne to pore swelling and thermal degradation >120°C.

Standard Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, this protocol utilizes a heterogeneous solid acid (Amberlyst-15) for the synthesis of dibutyl maleate. Every phase includes a Self-Validation Checkpoint —a physical observation that confirms the causality of the chemical state, allowing you to abort or correct the process in real-time.

Phase 1: Reaction Assembly
  • To a 500 mL round-bottom flask, add 1.0 mol (98.06 g) of maleic anhydride and 4.0 mol (296.5 g) of n-butanol.

  • Introduce 5 wt% (relative to maleic anhydride) of dried Amberlyst-15 cation-exchange resin.

  • Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

Self-Validation Checkpoint: Before heating, the mixture should be a clear, colorless liquid with the solid resin beads suspended evenly upon stirring. Causality: If the resin clumps at the bottom, it has absorbed ambient moisture, prematurely neutralizing its active sulfonic acid sites. The resin must be pre-dried.

Phase 2: Esterification & Water Removal
  • Heat the reaction mixture to reflux (approx. 115°C–120°C) with vigorous stirring.

  • Monitor the Dean-Stark trap. The azeotropic mixture of water and butanol will condense, and water will phase-separate at the bottom of the trap.

Self-Validation Checkpoint: The reaction is intrinsically kinetically controlled1[1]. When the aqueous layer in the Dean-Stark trap stops increasing in volume (typically after 4-5 hours), the reversible esterification has reached its thermodynamic equilibrium. Continuing to heat past this point wastes energy and risks catalyst degradation.

Phase 3: Catalyst Recovery & Purification
  • Allow the mixture to cool to 60°C. Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15.

Self-Validation Checkpoint: Inspect the recovered resin. It should retain its macroscopic spherical shape. Causality: If the beads are pulverized into a fine powder, the mechanical agitation was too aggressive. In scaled-up packed beds, this attrition will cause severe pressure drops.

  • Transfer the filtrate to a rotary evaporator or vacuum distillation setup to strip excess n-butanol.

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Diester Yield Check1 Is water accumulating in the reactor? Issue->Check1 Fix1 Action: Optimize Dean-Stark or use molecular sieves Check1->Fix1 Yes Check2 Is the catalyst retaining acidity? Check1->Check2 No Fix1->Check2 Fix2 Action: Switch to H-Y Zeolite or increase p-TSA loading Check2->Fix2 No Success Optimal Yield Achieved Check2->Success Yes Fix2->Success

Diagnostic decision tree for resolving low diester yields during maleic anhydride esterification.

Q: Why is my reaction stalling at the monoester stage? A: The ring-opening of maleic anhydride to the monoalkyl maleate is highly exothermic and proceeds rapidly2[2]. However, the second step requires strong acid catalysis. If your reaction stalls, you are likely facing water-induced thermodynamic inhibition. Ensure your Dean-Stark trap is actively removing water. If using a solid acid, water accumulation causes competitive adsorption at the active sulfonic acid sites, effectively poisoning the catalyst.

Q: How do I prevent the isomerization of maleate to fumarate? A: Maleate (the cis-isomer) is thermodynamically less stable than fumarate (the trans-isomer). High temperatures (>130°C) and strong, unshielded mineral acids (like H₂SO₄) lower the activation barrier for carbon-carbon double bond rotation. To prevent this, transition to a shape-selective heterogeneous catalyst. Studies show that using mesoporous solid acids like Al-MCM-41 or Hβ zeolite completely suppresses the isomerization of diethyl maleate to diethyl fumarate due to strict steric constraints within the catalyst pores 2[2].

Q: Why is my heterogeneous catalyst (e.g., Amberlyst-15) losing activity after one cycle? A: Macroporous ion-exchange resins are susceptible to two major deactivation pathways: (1) thermal desulfonation at temperatures exceeding 120°C, and (2) pore fouling by heavy polymeric byproducts. Keep the reaction temperature strictly below 120°C. Post-reaction, wash the resin with a polar aprotic solvent to clear the pores, followed by vacuum drying at 80°C to restore the active sites.

Q: How does alcohol chain length affect my catalyst choice? A: As the aliphatic chain of the alcohol increases (e.g., moving from methanol to octanol), steric hindrance and interphase diffusion limitations become the dominant kinetic bottlenecks. For short-chain alcohols (methanol, ethanol), microporous catalysts like H-Y zeolite are highly effective1[1]. For longer-chain alcohols, you must use macroporous resins (Amberlyst-15) or homogeneous catalysts (p-TSA) to prevent severe mass transfer limitations3[3].

References

  • Induri, S., Sengupta, S., & Basu, J. K. "A kinetic approach to the esterification of maleic anhydride with methanol on H-Y zeolite." Journal of Industrial and Engineering Chemistry.
  • BenchChem Technical Support Team. "Application Notes and Protocols: Synthesis of Dibutyl Maleate Using a p-Toluenesulfonic Acid Catalyst." BenchChem.
  • Grzesik, M., Skrzypek, J., & Lachowska, M. "Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts." Chemical Papers.
  • Bhagiyalakshmi, M., et al. "Effect of hydrophobic and hydrophilic properties of solid acid catalysts on the esterification of maleic anhydride with ethanol." Catalysis Communications.
  • Li, et al. "Deep Eutectic Solvents as Sustainable Media in Maleic Anhydride Esterification: Potential and Application Analysis." Journal of Chemical & Engineering Data.

Sources

Technical Support Center: Improving the Kinetics of Di-2-ethylhexyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of di-2-ethylhexyl maleate (DEHM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for improving the kinetics and overall success of your DEHM synthesis experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of di-2-ethylhexyl maleate, providing foundational knowledge for optimizing your experimental setup.

Q1: What is the reaction mechanism for the synthesis of di-2-ethylhexyl maleate?

The synthesis of di-2-ethylhexyl maleate from maleic anhydride and 2-ethylhexanol is a two-stage esterification process[1].

  • Stage 1: Monoester Formation This initial stage is a rapid, non-catalytic, and virtually irreversible reaction where one molecule of 2-ethylhexanol reacts with maleic anhydride to form the monoester. This reaction typically occurs at temperatures below 100°C as the maleic anhydride dissolves in the 2-ethylhexanol[1].

  • Stage 2: Diester Formation The second stage is a slower, reversible reaction where the monoester reacts with a second molecule of 2-ethylhexanol to form the di-2-ethylhexyl maleate and water. This is the rate-determining step of the overall process and generally requires a catalyst and elevated temperatures to proceed at a reasonable rate[1]. The continuous removal of water is crucial to drive the equilibrium towards the formation of the diester product.

Q2: How do I choose the right catalyst for my di-2-ethylhexyl maleate synthesis?

The choice of catalyst is critical and depends on the desired reaction kinetics, product purity requirements, and process constraints.

  • Strong Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are traditional, cost-effective catalysts that can provide good reaction rates. However, they can lead to side reactions, product discoloration, and corrosion of equipment. The workup procedure is also more complex, requiring neutralization and washing steps, which can lead to emulsion formation and product loss[2].

  • Organometallic Catalysts (e.g., Tetrabutyl Titanate): Organic titanates are excellent Lewis acid catalysts for esterification. They offer several advantages over strong acid catalysts, including higher yields, cleaner products with better color and odor, and fewer side reactions[3][4][5]. They are effective at temperatures above 180°C and can be easily removed by hydrolysis and filtration[5][6].

  • Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites, Heteropolyacids): These catalysts offer the benefits of easy separation from the reaction mixture (filtration), reusability, and reduced corrosion and environmental impact[2]. They can provide high conversion rates and simplify the purification process significantly[2].

Q3: What are the key parameters to control for optimizing the reaction kinetics?

To enhance the reaction rate and yield, consider the following parameters:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and product degradation. The optimal temperature will depend on the catalyst used. For instance, titanate catalysts are most effective at temperatures around 220°C[4][6].

  • Molar Ratio of Reactants: Using an excess of 2-ethylhexanol can help to shift the equilibrium towards the product side and increase the conversion of the monoester. A molar ratio of maleic anhydride to 2-ethylhexanol of 1:2.1 to 1:3.5 is often employed[2].

  • Water Removal: As water is a byproduct of the esterification, its efficient and continuous removal is paramount to driving the reaction to completion. A Dean-Stark apparatus is commonly used for this purpose[7][8][9].

  • Catalyst Concentration: The reaction rate is often dependent on the catalyst concentration. However, simply increasing the catalyst loading is not always beneficial and can lead to increased side reactions and purification difficulties. The optimal concentration should be determined experimentally.

Q4: What analytical techniques are suitable for monitoring the progress of the reaction?
  • Acid Value Titration: This is a simple and effective method to monitor the disappearance of the acidic monoester and the carboxylic acid groups of maleic acid. The acid value is the mass of potassium hydroxide (in milligrams) required to neutralize one gram of the sample[10][11][12]. A decreasing acid value indicates the progress of the esterification.

  • Gas Chromatography (GC): GC is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It can be used to determine the concentration of the starting materials, the monoester intermediate, and the final DEHM product. A PEG-20M polar capillary column with a flame ionization detector (FID) is a suitable setup[13].

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of di-2-ethylhexyl maleate.

Problem 1: Slow or Incomplete Reaction

Potential Causes:

  • Inefficient Water Removal: The presence of water in the reaction mixture will inhibit the forward reaction.

  • Catalyst Deactivation or Insufficient Amount: The catalyst may have lost its activity or the concentration may be too low.

  • Low Reaction Temperature: The temperature may not be high enough for the chosen catalyst to be effective.

  • Incorrect Stoichiometry: An insufficient excess of 2-ethylhexanol may not be enough to drive the reaction to completion.

Solutions:

  • Optimize Water Removal:

    • Ensure your Dean-Stark trap is set up correctly and that the azeotropic mixture of water and the solvent (e.g., toluene) is refluxing efficiently.

    • Insulate the glassware leading to the trap to prevent premature condensation of the azeotrope.

    • For very moisture-sensitive reactions, a modified Dean-Stark apparatus with molecular sieves can be used to further dry the returning solvent[14].

  • Address Catalyst Issues:

    • If using a solid acid catalyst, ensure it is properly activated (e.g., dried) before use.

    • Consider increasing the catalyst loading incrementally.

    • If catalyst deactivation is suspected, try a fresh batch of catalyst or consider a more robust catalyst type.

  • Adjust Reaction Temperature:

    • Gradually increase the reaction temperature while monitoring for any signs of product degradation (e.g., color change).

  • Modify Reactant Ratio:

    • Increase the molar excess of 2-ethylhexanol to shift the equilibrium towards the product.

Problem 2: Low Yield of Di-2-ethylhexyl Maleate

Potential Causes:

  • Side Reactions:

    • Isomerization: The maleate ester can isomerize to the more stable fumarate ester, especially at high temperatures and in the presence of acid catalysts[15][16].

    • Etherification: The alcohol can undergo self-condensation to form an ether, particularly with strong acid catalysts at high temperatures.

  • Product Loss During Workup: Significant amounts of product can be lost during neutralization, washing, and purification steps.

Solutions:

  • Minimize Side Reactions:

    • Use a milder catalyst, such as an organic titanate or a solid acid catalyst, which are known to reduce side reactions[3][4][6].

    • Carefully control the reaction temperature to the minimum required for an efficient reaction rate.

  • Improve Workup Procedure:

    • If using an acid catalyst, neutralize carefully with a weak base to avoid hydrolysis of the ester.

    • To minimize product loss in aqueous washes, use a saturated brine solution which can also help in breaking emulsions[17].

    • Ensure complete extraction of the product from the aqueous layers by performing multiple extractions with an appropriate organic solvent.

Problem 3: Product is Dark or Discolored

Potential Causes:

  • High Reaction Temperatures: Can lead to thermal degradation of the reactants or products.

  • Use of Aggressive Catalysts: Strong acid catalysts like sulfuric acid are known to cause charring and discoloration[3][6].

  • Impurities in Starting Materials: The presence of impurities in the maleic anhydride or 2-ethylhexanol can lead to colored byproducts.

Solutions:

  • Optimize Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Select a Milder Catalyst: Organic titanate catalysts are highly recommended for producing esters with excellent color and odor[3][5].

  • Use High-Purity Starting Materials: Ensure the maleic anhydride and 2-ethylhexanol are of high purity before starting the reaction.

  • Decolorization: If the final product is still colored, it can sometimes be decolorized by treatment with activated carbon followed by filtration.

Problem 4: Difficulty in Purifying the Product (Emulsion Formation)

Potential Causes:

  • Formation of Soaps: During the neutralization of an acidic catalyst with a base, the formation of salts of acidic species can act as surfactants and stabilize emulsions.

  • Vigorous Shaking: Overly aggressive shaking during the washing steps can create stable emulsions.

Solutions:

  • Break the Emulsion:

    • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion[17][18].

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

    • Change of Solvent: Adding a small amount of a different organic solvent can sometimes help to destabilize the emulsion.

    • Filtration: In some cases, filtering the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.

  • Avoid Emulsion Formation:

    • Use a solid acid catalyst that can be removed by simple filtration, thus avoiding the need for a neutralization step.

    • When neutralizing, add the base slowly and with gentle stirring.

Experimental Protocols

Protocol 1: Synthesis of Di-2-ethylhexyl Maleate using a Dean-Stark Trap

This protocol describes a general procedure for the lab-scale synthesis of DEHM using toluene as a water-entraining solvent.

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol

  • Toluene

  • Catalyst (e.g., p-toluenesulfonic acid or tetrabutyl titanate)

  • Sodium bicarbonate solution (for neutralization if using an acid catalyst)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the three-necked flask, add maleic anhydride, 2-ethylhexanol (in a molar ratio of 1:2.2 to 1:3), toluene (approximately 25-50% of the total volume), and the chosen catalyst (e.g., 0.5-1.0 mol% of p-toluenesulfonic acid or a catalytic amount of tetrabutyl titanate).

  • Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until the theoretical amount of water has been collected in the trap, and the water level ceases to rise.

  • Monitor the reaction progress by taking small aliquots and determining the acid value (see Protocol 2). The reaction is considered complete when the acid value is close to zero.

  • Cool the reaction mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture by washing with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the toluene and excess 2-ethylhexanol by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude di-2-ethylhexyl maleate.

  • For higher purity, the product can be further purified by vacuum distillation.

Protocol 2: Monitoring Reaction Progress by Acid Value Titration

Reagents:

  • Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol

  • Phenolphthalein indicator solution

  • Neutralized ethanol (add a few drops of phenolphthalein to ethanol and titrate with 0.1 M KOH until a faint pink color persists)

Procedure:

  • Accurately weigh about 1-2 g of the reaction mixture into an Erlenmeyer flask.

  • Add approximately 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator.

  • Swirl the flask to dissolve the sample. Gentle warming may be necessary.

  • Titrate the solution with the standardized 0.1 M KOH solution until a permanent faint pink endpoint is reached.

  • Record the volume of KOH solution used.

Calculation:

Acid Value (mg KOH/g) = (V × M × 56.1) / w

Where:

  • V = volume of KOH solution used (mL)

  • M = molarity of the KOH solution (mol/L)

  • 56.1 = molecular weight of KOH ( g/mol )

  • w = weight of the sample (g)

Visualizations

Reaction Pathway

ReactionPathway MA Maleic Anhydride Monoester Mono-2-ethylhexyl maleate MA->Monoester + 2-Ethylhexanol (Stage 1: Fast) EH1 2-Ethylhexanol DEHM Di-2-ethylhexyl maleate Monoester->DEHM + 2-Ethylhexanol (Stage 2: Slow, Catalyzed) EH2 2-Ethylhexanol Water Water

Caption: Two-stage reaction pathway for the synthesis of di-2-ethylhexyl maleate.

Experimental Workflow

ExperimentalWorkflow Start Start Setup Reaction Setup (Flask, Dean-Stark, Condenser) Start->Setup Reaction Esterification Reaction (Reflux, Water Removal) Setup->Reaction Monitoring Reaction Monitoring (Acid Value Titration, GC) Reaction->Monitoring Periodic Sampling Workup Workup (Neutralization, Washing) Reaction->Workup Reaction Complete Monitoring->Reaction Continue Reaction Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Final Product (Di-2-ethylhexyl maleate) Purification->Product

Caption: General experimental workflow for the synthesis and purification of DEHM.

Data Summary

Table 1: Comparison of Catalysts for DEHM Synthesis
CatalystTypeAdvantagesDisadvantagesTypical Temperature (°C)
Sulfuric AcidHomogeneous AcidLow cost, readily availableCorrosion, side reactions, discoloration, difficult workup[2]120-150
p-Toluenesulfonic AcidHomogeneous AcidLess corrosive than H₂SO₄Can still cause discoloration, requires neutralization[1]130-160
Tetrabutyl TitanateOrganometallicHigh yield, pure product, good color, no neutralization needed[3][5]Higher cost, sensitive to water, requires higher temperatures[6][19]180-220
Ion-Exchange ResinSolid AcidReusable, easy to separate, low corrosion, environmentally friendly[2]Lower activity than homogeneous catalysts, potential for thermal degradation80-120
HeteropolyacidSolid AcidHigh activity, recyclable, simple operation[2]May be less common and more expensive120-150

References

  • TYZOR® ORGANIC TITANATES: ADVANCED CATALYSTS FOR ENHANCED TRANSESTERIFICATION PROCESSES WITH SUPERIOR YIELD, PRODUCT PURITY, AND ENVIRONMENTAL BENEFITS | DKatalyst. (n.d.). Retrieved March 14, 2026, from [Link]

  • Catalysts - Polygel Global. (2025, September 10). Retrieved March 14, 2026, from [Link]

  • Applications - Synthochem Pvt Ltd. (n.d.). Retrieved March 14, 2026, from [Link]

  • Catalyst - Shehjar Chemicals. (n.d.). Retrieved March 14, 2026, from [Link]

  • DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Effect of the Catalyst Used on the Kinetics of Di2-Ethylhexyl Maleate Synthesis. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents. (n.d.).
  • Analysis of di-2-ethylhexyl maleate by gas chromatography - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • DEAN STARK TRAP TSOH - Free PDF Library. (n.d.). Retrieved March 14, 2026, from [Link]

  • Top: The Z→E isomerization of maleate to fumarate enabled by maleate isomerase. Centre - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Advanced Acid And Ester Titration Basics - Boston Apothecary. (2019, April 15). Retrieved March 14, 2026, from [Link]

  • Acid Value Determination and Pre-Esterification of Crude Euphorbia lathyris L. Oil. (2015, April 21). Retrieved March 14, 2026, from [Link]

  • Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols | Zendy. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Effect of the Catalyst Used on the Kinetics of Di-2-Ethylhexyl Maleate Synthesis | Scilit. (n.d.). Retrieved March 14, 2026, from [Link]

  • Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters - ACS Publications. (2020, December 14). Retrieved March 14, 2026, from [Link]

  • SND2930 - DI-n-BUTYLBIS(2-ETHYLHEXYLMALEATE)TIN, tech-95 - Gelest, Inc. (2015, July 27). Retrieved March 14, 2026, from [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 14, 2026, from [Link]

  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. (n.d.). Retrieved March 14, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2025, November 26). Retrieved March 14, 2026, from [Link]

  • Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value | Pharmaguideline. (n.d.). Retrieved March 14, 2026, from [Link]

  • Dean–Stark apparatus - Grokipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Determination of the Activity Coefficients of Components in a Di-2-ethylhexylphosphoric Acid–n-Hexane Binary System Using Gas Chromatography - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]

  • Dean−Stark Apparatus Modified for Use with Molecular Sieves - ACS Publications. (n.d.). Retrieved March 14, 2026, from [Link]

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  • DETERMINATION OF ACID VALUE. (n.d.). Retrieved March 14, 2026, from [Link]

  • Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • revised method for determination of acid value in oils and fats - FSSAI. (2018, February 20). Retrieved March 14, 2026, from [Link]

  • Isomerization of dimethyl maleate to dimethyl fumarate: An - PDF Free Download. (n.d.). Retrieved March 14, 2026, from [Link]

  • The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment - Academia.edu. (n.d.). Retrieved March 14, 2026, from [Link]

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Technical Support Center: Mastering Molecular Weight in the Polymerization of Maleate Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for maleate monomer polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling polymer molecular weight. Maleate monomers, while valuable for creating functional polymers, present unique challenges in polymerization control. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is controlling molecular weight in maleate polymerization particularly challenging?

A1: Controlling the molecular weight (MW) of polymers derived from maleate monomers is challenging due to the inherent electronic nature of the monomer. The vinyl bond in maleic anhydride and its derivatives is electron-deficient. This characteristic makes the hydrogen atoms on the alkene highly susceptible to chain transfer reactions during radical polymerization, which can terminate a growing chain and initiate a new, shorter one, often leading to lower molecular weight polymers than theoretically calculated.[1] Furthermore, maleate monomers do not readily homopolymerize under standard radical conditions but copolymerize effectively with electron-rich (donor) monomers.[1][2] This adds another layer of complexity, as the reactivity ratios of the comonomers significantly influence the polymerization kinetics and, consequently, the final polymer's molecular weight and composition.

Q2: What are the primary experimental levers for controlling molecular weight in a free-radical polymerization of maleates?

A2: You have several key parameters to manipulate. The most critical are:

  • Initiator Concentration: The molecular weight is inversely proportional to the initiator concentration.[3] A higher concentration of initiator generates more radical species, leading to a greater number of polymer chains that are initiated simultaneously, resulting in shorter chains and lower average molecular weight.[4]

  • Monomer Concentration: The ratio of monomer to initiator is a crucial factor. In controlled polymerizations, the number-average molecular weight (Mn) can be directly proportional to this ratio.[5]

  • Reaction Temperature: Temperature affects the rates of all reactions involved: initiation, propagation, and termination/transfer.[8] Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and, typically, a lower molecular weight.[9] However, excessively high temperatures can also lead to side reactions or depolymerization.[9]

  • Monomer/Initiator Feed Strategy: A gradual and simultaneous addition of monomers and initiator to the reaction vessel can help maintain a steady state of radical and monomer concentrations, leading to more uniform polymer chains and better MW control.[10][11]

Q3: What analytical techniques are standard for characterizing the molecular weight of my maleate polymers?

A3: The industry standard is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). This technique separates polymer chains based on their hydrodynamic volume in solution. It provides critical information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI or Đ = Mw/Mn).[12][13] For accurate results, the GPC system must be calibrated with polymer standards of a similar chemical nature, though polystyrene is often used as a universal standard.[12] For more detailed analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be invaluable. It resolves individual polymer chains in a distribution, providing absolute molecular weights and confirming end-group fidelity, which is especially useful for polymers with low PDI.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your polymerization experiments.

Issue 1: The obtained molecular weight is significantly lower than the calculated theoretical value.

This is the most common issue in maleate polymerization. Let's break down the potential causes and solutions.

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Uncontrolled Chain Transfer The inherent reactivity of maleate monomers can lead to chain transfer to the monomer itself.[1] Additionally, solvents (like isopropanol) or impurities with labile hydrogens can act as unintended chain transfer agents.1. Monomer Choice: If possible, consider using fumarate derivatives, which are isomers of maleates and can be less prone to certain side reactions.[1] 2. Solvent Selection: Choose a solvent with a low chain transfer constant. Benzene or toluene are often better choices than alcohols or ethers if the solubility allows. 3. Reagent Purity: Ensure all reagents, especially the monomer and solvent, are rigorously purified to remove terminating impurities.[5] (See Protocol 1).
High Initiator Concentration The final molecular weight is inversely related to the initiator concentration.[3] An error in calculation or weighing can lead to an excess of initiator, producing a higher number of shorter chains.1. Verify Calculations: Double-check the molar ratio of monomer to initiator. 2. Accurate Dispensing: Use calibrated equipment for weighing the initiator. If using a solution, determine its exact concentration before use.[5] 3. Reduce Concentration: Systematically decrease the initiator concentration in a series of optimization experiments.
High Reaction Temperature Higher temperatures accelerate initiator decomposition, increasing the radical concentration and thus the rate of termination relative to propagation.[9] This results in a larger number of shorter polymer chains.1. Lower the Temperature: Reduce the reaction temperature by 10-20 °C. This will slow the reaction but may provide better control over chain length.[8] 2. Choose a Different Initiator: Select an initiator with a lower decomposition temperature (a longer half-life at the desired reaction temperature) to maintain a lower, more constant radical concentration.[12]
Issue 2: The Polydispersity Index (PDI) is broad (e.g., > 2.0 in a non-controlled polymerization).

A broad PDI indicates a wide distribution of chain lengths, suggesting poor control over the polymerization process.

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Slow Initiation If the rate of initiation is slow compared to the rate of propagation, new chains are formed throughout the reaction. Chains that start later will be shorter, broadening the MWD.[14] In an ideal scenario, all chains should start growing at the same time.[15]1. Increase Initiation Rate: A modest increase in temperature can help. 2. "Living" Polymerization: For ultimate control, employ a controlled/"living" radical polymerization technique like RAFT, which is designed to ensure uniform chain growth and produce polymers with very low PDI (< 1.3).[16][17]
Chain Transfer to Polymer A growing radical can abstract a hydrogen atom from the backbone of a "dead" polymer chain, creating a new radical site on that chain. This leads to branching and a significant broadening of the molecular weight distribution.1. Lower Monomer Conversion: Run the reaction to a lower conversion (<70%) to reduce the probability of chain transfer to the polymer. 2. Adjust Monomer Concentration: Lowering the initial monomer concentration can sometimes mitigate this effect.
Viscosity Effects (Trommsdorff Effect) At high conversions, the viscosity of the reaction medium increases dramatically. This slows down the diffusion of large polymer chains, reducing the rate of bimolecular termination. The smaller, more mobile monomers can still reach the active chain ends, causing a rapid, uncontrolled increase in polymerization rate and molecular weight, which broadens the PDI.1. Use a Solvent: Performing the polymerization in solution rather than in bulk helps to manage viscosity. 2. Stop at Lower Conversion: Terminate the reaction before the onset of the autoacceleration effect.
Issue 3: I need to synthesize a high molecular weight maleate polymer, but my attempts result in low MW or gelation.

Synthesizing high MW maleate polyesters can be challenging, but recent advances have shown it's possible.[18]

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Inefficient Polymerization Method Conventional free radical polymerization of maleates often yields low MW polymers due to the factors described above.[1][19]1. Explore Alternative Chemistries: Consider step-growth polymerization. The copolymerization of maleic anhydride with epoxides using specific catalysts has been shown to produce high MW polyesters (e.g., >80 kDa).[18] 2. Utilize Controlled Radical Methods: RAFT polymerization can be used to target higher molecular weights with much better control than conventional methods, minimizing the risk of gelation.[16][20]
Premature Gelation If your maleate monomer has more than two polymerizable functional groups or if significant chain transfer to the polymer occurs, a cross-linked network (gel) can form before high conversion is reached.1. Reduce Initiator: Lowering the radical flux can sometimes delay the onset of gelation. 2. Introduce a CTA: A chain transfer agent can help control the growth of chains and prevent them from reaching a critical size for network formation.[21] 3. Monomer Feed: A slow, continuous feed of monomer can maintain a low instantaneous concentration, reducing the likelihood of cross-linking reactions.[11]
Diagrams: Conceptual Workflows
Key Factors in MW Control

The following diagram illustrates the primary experimental variables and their general effect on the final polymer molecular weight.

Diagram 1: Key Factors Influencing Molecular Weight cluster_params Experimental Parameters MW Molecular Weight (MW) Initiator [Initiator] Initiator->MW Higher [I] leads to Lower MW CTA [Chain Transfer Agent] CTA->MW Higher [CTA] leads to Lower MW Temp Temperature Temp->MW Higher T often leads to Lower MW (in FRP) Monomer [Monomer] Monomer->MW Higher [M]/[I] ratio leads to Higher MW

Caption: Relationship between key reaction parameters and polymer molecular weight.

Troubleshooting Low Molecular Weight

This workflow provides a logical sequence for diagnosing the cause of unexpectedly low molecular weight.

Diagram 2: Troubleshooting Workflow for Low MW start Problem: Observed MW << Theoretical MW q1 Were reagents (monomer, solvent) rigorously purified? start->q1 q2 Was initiator concentration accurate? q1->q2 Yes a1_no Action: Purify reagents. (See Protocol 1) q1->a1_no No q3 Was reaction temperature too high? q2->q3 Yes a2_no Action: Verify calculations and re-weigh initiator. q2->a2_no No a3_no Action: Reduce temperature and/or select a lower-T initiator. q3->a3_no Yes end_node Re-run experiment and characterize MW q3->end_node No a1_no->end_node a2_no->end_node a3_no->end_node

Caption: A step-by-step guide to diagnose low molecular weight outcomes.

Experimental Protocols
Protocol 1: Purification of Reagents for Controlled Polymerization

Rationale: Anionic and controlled radical polymerizations are highly sensitive to impurities like water and oxygen, which can terminate living chains and prevent MW control.[5][14] This protocol details standard procedures for purification.

Materials:

  • Maleate monomer (e.g., diethyl maleate)

  • Drying agent (e.g., calcium hydride, CaH₂)

  • Solvent (e.g., tetrahydrofuran [THF] or toluene)

  • Solvent drying agent (e.g., sodium/benzophenone for THF, CaH₂ for toluene)

  • Inert gas (Argon or Nitrogen, high purity)

  • Schlenk line or glovebox

  • Distillation apparatus

Procedure:

  • Monomer Purification: a. Place the maleate monomer in a round-bottom flask with a magnetic stir bar. b. Add a suitable drying agent, such as CaH₂ (approx. 5-10 g per 100 mL of monomer). c. Stir the mixture under an inert atmosphere at room temperature overnight. d. Set up a vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a flow of inert gas. e. Distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature. f. The purified monomer should be stored under an inert atmosphere and used immediately.[22]

  • Solvent Purification (Example: THF): a. Pre-dry the solvent by passing it through a column of activated alumina. b. In a large flask, add sodium wire or chunks and a small amount of benzophenone to the pre-dried THF under an inert atmosphere. c. Reflux the solvent until a persistent deep blue or purple color develops, indicating the solvent is dry and oxygen-free (this is the sodium/benzophenone ketyl radical). d. Distill the dry THF directly from the "still" into the reaction flask under an inert atmosphere immediately before starting the polymerization.[5]

Protocol 2: General Procedure for RAFT Polymerization of a Maleate Copolymer

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provides excellent control over molecular weight and results in a low PDI.[16][17] This is achieved by adding a RAFT agent that reversibly deactivates the growing polymer chains.[23]

Materials:

  • Purified maleate monomer (M1)

  • Purified comonomer (e.g., styrene) (M2)

  • RAFT agent (selected based on monomer reactivity, e.g., a trithiocarbonate)[17]

  • Radical initiator (e.g., AIBN)

  • Purified solvent (e.g., toluene)

  • Schlenk flask and manifold

  • Magnetic stirrer and heating plate

Procedure:

  • Calculation: a. Determine the target degree of polymerization (DP) and molecular weight (Mn). b. Calculate the required molar ratio of [Monomer] / [RAFT Agent]. This ratio is the primary determinant of the final Mn. c. The typical molar ratio of [RAFT Agent] / [Initiator] is between 5:1 and 10:1.

  • Reaction Setup: a. To an oven-dried Schlenk flask equipped with a stir bar, add the RAFT agent and the initiator. b. Add the purified solvent via cannula transfer under inert atmosphere. c. Add the purified monomers (M1 and M2) to the flask via syringe or cannula.

  • Degassing: a. Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen. b. After the final thaw, backfill the flask with inert gas.

  • Polymerization: a. Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN). b. Allow the reaction to proceed for the planned duration. Small aliquots can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR or GPC.

  • Termination and Isolation: a. To quench the reaction, cool the flask in an ice bath and expose the solution to air. b. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). c. Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.[22]

Protocol 3: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

Rationale: GPC is the cornerstone for determining the success of a controlled polymerization experiment by measuring Mn, Mw, and PDI.[12]

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of the dried polymer in the GPC mobile phase (e.g., THF) at a concentration of approximately 1-2 mg/mL. b. Ensure the polymer is fully dissolved, using gentle agitation if necessary. c. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any dust or particulate matter.

  • Calibration: a. Prepare a series of solutions of narrow-PDI polymer standards (e.g., polystyrene) with known molecular weights. b. Run the standards through the GPC system to generate a calibration curve that correlates elution time with the logarithm of the molecular weight.

  • Analysis: a. Inject the filtered polymer sample into the GPC system. b. Record the chromatogram (refractive index or UV signal vs. elution time). c. Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI for your sample.[12]

  • Data Interpretation: a. A narrow, symmetric peak indicates a well-controlled polymerization. b. A broad or multimodal peak suggests issues such as slow initiation, chain transfer, or termination side reactions.

References
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  • Clouthier, S. M., et al. (2022). Photo-mediated RAFT step-growth polymerization with maleimidic monomers. Polymer Chemistry. Available at: [Link]

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  • Bissi, M., et al. (2023). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Macromolecular Chemistry and Physics. Available at: [Link]

  • Patsnap Eureka. (2026). Acrylates Maleic Acid Copolymer: Comprehensive Analysis Of Molecular Design, Synthesis Optimization, And Industrial Applications. Available at: [Link]

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  • ResearchGate. (n.d.). GPC results of samples M4 and M5. Mn and Mw refer to the average... Available at: [Link]

  • Acar, M., & Özgumus, S. (2012). Modification and characterization of maleic anhydride-styrene-methyl metacrylate terpolymer using various alcohols. Designed Monomers and Polymers. Available at: [Link]

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  • Kreye, O., et al. (2013). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis and Characterization of Maleic Anhydride-Methyl Methacrylate Co-Monomer Grafted Polyethylene Wax for Hot Waxed Wood Process. Polymers. Available at: [Link]

  • Takeda, K., et al. (2023). Highly Tolerant Living/Controlled Anionic Polymerization of Dialkyl Acrylamides Enabled by Zinc Triflate/Phosphine Lewis Pair. ChemRxiv. Available at: [Link]

  • Pączkowska, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials. Available at: [Link]

  • Google Patents. (1993). US5244988A - Maleate polymerization process.
  • Yanchuk, I., et al. (2023). Influence of Mineral Fillers on the Curing Process and Thermal Degradation of Polyethylene Glycol Maleate–Acrylic Acid-Based Systems. Polymers. Available at: [Link]

  • European Patent Office. (1994). EP 0608845 A2 - Multifunctional maleate polymers. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Thermal Study of Cured Epoxy-Acrylate-Maleate, Unsaturated Polyester and Their Interpenetrating Networks of Varying Compositions. Available at: [Link]

  • Google Patents. (2003). WO2003066685A2 - Chain transfer agents for raft polymerization in aqueous media.
  • Google Patents. (1941). US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom.
  • Taylor & Francis. (n.d.). Living polymerization – Knowledge and References. Available at: [Link]

  • European Patent Office. (1987). EP 0108909 B1 - Process for producing polymaleate. Available at: [Link]

  • ResearchGate. (2024). How to increase molecular weight via polycondensation? Available at: [Link]

Sources

Technical Support Center: Optimizing Microbial Fermentation for Maleate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocessing Technical Support Center. This guide is designed for researchers, scientists, and bioprocess engineers working on the de novo microbial biosynthesis of maleate (maleic acid). Traditionally derived from petrochemicals via the oxidation of benzene or butane, maleate can now be produced sustainably in engineered Escherichia coli. This is achieved by bridging the endogenous shikimate pathway with a synthetic benzene ring cleavage pathway ()[1]. Using microbes to produce maleate enables this versatile chemical to be obtained under ordinary temperatures and pressures, significantly reducing energy costs ()[2].

Below, you will find a mechanistic breakdown of the pathway, a troubleshooting FAQ for common bottlenecks, benchmark data, and a self-validating experimental protocol.

Core Pathway Architecture

To troubleshoot effectively, you must understand the causality of the metabolic flux. Maleate biosynthesis requires redirecting carbon from the native shikimate pathway (chorismate) into a heterologous aromatic degradation pathway.

MaleatePathway Glucose Glucose Chorismate Chorismate Glucose->Chorismate Native Shikimate Pathway Isochorismate Isochorismate Chorismate->Isochorismate EntC Salicylate Salicylate Isochorismate->Salicylate PchB Gentisate Gentisate Salicylate->Gentisate Sal (Hydroxylase) Requires O2 Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate MPS (Dioxygenase) Requires O2 Maleate Maleate Maleylpyruvate->Maleate Hydrolase Fumarate Fumarate Maleylpyruvate->Fumarate Isomerase (Byproduct)

Synthetic metabolic pathway for maleate production in E. coli, highlighting oxygen-dependent steps.

Troubleshooting & FAQs

Q1: My maleate titer is plateauing at < 2 g/L, and HPLC shows a massive accumulation of gentisate. What is the bottleneck? Expert Answer: You are experiencing a classic oxygen-transfer limitation. The conversion of gentisate to maleylpyruvate is catalyzed by maleylpyruvate synthase (MPS), a gentisate 1,2-dioxygenase. This enzyme physically incorporates 2 moles of molecular oxygen to cleave the benzene ring ()[3].

  • The Causality: In shake flasks, oxygen transfer is often sufficient for low-density growth. However, in a 1-L or 5-L bioreactor, as cell density increases, the Dissolved Oxygen (DO) drops rapidly. Without sufficient O2​ , MPS stalls, and gentisate accumulates stoichiometrically.

  • The Fix: Implement a DO-stat feeding strategy. Cascade your agitation (e.g., 400–1000 rpm) and aeration (1–2 vvm) to maintain DO strictly above 3.0 ppm.

Q2: I am detecting high levels of fumarate instead of maleate in my fermentation broth. How do I prevent this? Expert Answer: Fumarate is the trans-isomer of maleate (cis-isomer). In natural benzene ring cleavage pathways, maleylpyruvate is rapidly isomerized to fumarylpyruvate to feed into the TCA cycle for cellular energy ()[1].

  • The Causality: If your host strain possesses native isomerase activity, or if the spontaneous isomerization rate is high due to pH fluctuations, your carbon flux will drain into fumarate.

  • The Fix: Ensure that any native maleylpyruvate isomerase genes in your E. coli chassis are knocked out (e.g., via CRISPR/Cas9 or lambda Red recombination). Furthermore, overexpress a highly specific maleylpyruvate hydrolase to rapidly pull the reaction toward maleate before isomerization can occur.

Q3: My engineered E. coli strain loses productivity after 48 hours, and plasmid sequencing shows recombination. How do I stabilize the system? Expert Answer: The maleate synthetic pathway requires the expression of up to seven heterologous genes. Maintaining multiple plasmids with different origins of replication imposes a severe metabolic burden ()[2].

  • The Causality: High metabolic burden triggers plasmid instability and segregational loss, especially when toxic intermediates like salicylate accumulate.

  • The Fix: Transition from a multi-plasmid system to a modular chromosomal integration approach. If plasmids must be used, balance the copy numbers: place the rate-limiting enzymes (like MPS) on high-copy plasmids and upstream pathway enzymes on low-copy plasmids to prevent intermediate toxicity.

Q4: The cells stop growing when maleate reaches 5 g/L. Is product toxicity the issue? Expert Answer: Yes. Dicarboxylic acids like maleate are highly toxic to standard E. coli strains at elevated concentrations.

  • The Causality: In their undissociated form (at lower pH), organic acids diffuse across the cell membrane. Once inside the neutral cytoplasm, they dissociate, releasing protons that collapse the proton motive force (PMF) and deplete cellular ATP as the cell struggles to pump protons back out.

  • The Fix: Maintain the bioreactor pH strictly at 7.0 using an automated base feed (e.g., NH4​OH or NaOH ). For long-term optimization, consider Adaptive Laboratory Evolution (ALE) by passaging your strain in progressively higher concentrations of maleate to select for tolerant mutants.

Quantitative Data Summary

Use this benchmark data to evaluate your fermentation performance against the foundational study by Noda et al. ()[1].

Fermentation ScaleCarbon SourceDO Control StrategyMax Maleate TiterYield (mol/mol glucose)Key Limiting Factor
Shake Flask (50 mL)Glucose (20 g/L)None~1.5 g/L~0.05Oxygen limitation, pH drop
Bioreactor (1 L)Glucose (Batch)Maintained > 3.0 ppm7.1 g/L0.221Gentisate accumulation
Bioreactor (1 L)Glucose (Fed-batch)Maintained > 3.0 ppm> 10.0 g/L (Projected)> 0.25Product toxicity
Experimental Protocol: Step-by-Step Bioreactor Optimization Workflow

To systematically resolve maleate yield issues, follow this self-validating protocol:

Step 1: Seed Train Preparation

  • Inoculate a single colony of the engineered E. coli into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C, 200 rpm.

  • Transfer 1% (v/v) into 50 mL of M9 minimal medium supplemented with 10 g/L glucose. Grow until OD600​ reaches 2.0.

Step 2: Bioreactor Setup and Inoculation

  • Prepare a 1-L stirred-tank bioreactor with 500 mL of modified M9 medium (20 g/L glucose).

  • Calibrate the pH probe (setpoint 7.0) and DO probe (100% at maximum aeration/agitation before inoculation).

  • Inoculate the bioreactor to an initial OD600​ of 0.1.

Step 3: Dynamic DO-Stat Cultivation

  • Set temperature to 30°C (often optimal for heterologous protein folding) or 37°C depending on your specific promoter system.

  • Engage the DO cascade: Set minimum agitation to 400 rpm and maximum to 1000 rpm. Set aeration from 1 to 2 vvm to maintain DO > 3.0 ppm.

  • Self-Validation Check: If the stirrer speed maxes out and DO drops below 10%, immediately reduce the glucose feed rate to slow metabolic oxygen demand. If gentisate still accumulates, your oxygen transfer rate (OTR) has hit its physical limit for that vessel.

Step 4: Metabolite Profiling

  • Sample 2 mL of broth every 6 hours.

  • Centrifuge at 10,000 x g for 5 mins. Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze via HPLC (e.g., Aminex HPX-87H column) using 5 mM H2​SO4​ as the mobile phase. Quantify glucose, chorismate, gentisate, fumarate, and maleate.

TroubleshootingLogic Start Analyze HPLC Data (Every 6 Hours) Decision1 Is Gentisate > 1 g/L? Start->Decision1 Decision2 Is Fumarate > Maleate? Start->Decision2 Decision3 Is Glucose depleting but OD600 stalled? Start->Decision3 Action1 Increase O2 Cascade (DO > 3.0 ppm) Decision1->Action1 Yes Action2 Check for Isomerase Contamination/Activity Decision2->Action2 Yes Action3 Check pH / Base Feed (Acid Toxicity) Decision3->Action3 Yes

Diagnostic logic tree for resolving common bottlenecks in maleate fermentation.

References
  • Noda, S., Shirai, T., Mori, Y., Oyama, S., & Kondo, A. (2017). Engineering a synthetic pathway for maleate in Escherichia coli. Nature Communications, 8, 1153.[Link]

  • RIKEN. (2018). Genetically engineered E. coli can make industrial chemicals from feedstock. RIKEN Research News.[Link]

Sources

Validation & Comparative

Comparative Analysis of Methyl Methylanthranilate Isomers: Thermodynamic Properties and Stability

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in thermochemistry and molecular energetics, I frequently encounter the challenge of predicting the environmental fate and reactivity of fragrance compounds and pharmaceutical intermediates. Methyl methylanthranilate (MMA) isomers—specifically methyl 3-methylanthranilate (MMA-3), methyl 4-methylanthranilate (MMA-4), methyl 5-methylanthranilate (MMA-5), and methyl 6-methylanthranilate (MMA-6)—serve as excellent models for understanding how positional isomerism dictates thermodynamic stability[1].

This guide provides an objective, data-driven comparison of the thermodynamic properties of these isomers. By integrating experimental calorimetry with computational thermochemistry, we establish a self-validating framework that ensures high-fidelity data for environmental risk assessments and synthetic route optimization[2].

Energetic Profiling and Isomer Stability

The position of the methyl substituent on the anthranilate aromatic ring profoundly influences the molecule's electronic distribution, intra-molecular hydrogen bonding, and steric strain. To evaluate these effects, we rely on the gas-phase Gibbs energy of formation ( Δf​Gm∘​(g) ), which provides a definitive ranking of thermodynamic stability[1].

Based on rigorous computational and experimental evaluations, the isomers follow a distinct order of increasing stability: MMA-4 < MMA-3 < MMA-5 < MMA-6 [1].

Mechanistic Causality:

  • MMA-6 (Most Stable): The methyl group at the 6-position induces favorable steric and electronic interactions with the adjacent ester moiety, potentially locking the molecule into a highly stable, planar conformation that maximizes π -orbital overlap.

  • MMA-4 (Least Stable): Substitution at the 4-position disrupts the optimal resonance stabilization between the amine and ester groups, leading to a higher energy state[1],[3].

Quantitative Thermodynamic Comparison

To construct a reliable energetic profile, we must isolate the condensed-phase properties from the gas-phase properties. The table below summarizes the experimentally determined thermodynamic parameters for the two commercially available isomers, MMA-3 and MMA-5, at T=298.15 K and p∘=0.1 MPa [1].

Thermodynamic PropertyMethyl 3-methylanthranilate (MMA-3)Methyl 5-methylanthranilate (MMA-5)
Physical State (298.15 K) LiquidCrystalline
Standard Massic Energy of Combustion ( Δc​u∘ ) −28569.6±12.6 J/g −28460.9±8.1 J/g
Condensed-Phase Enthalpy of Formation ( Δf​Hm∘​ ) −396.4±2.5 kJ/mol (Liquid) −407.7±2.9 kJ/mol (Crystalline)
Phase Transition Enthalpy 70.8±2.0 kJ/mol (Vaporization) 92.9±0.7 kJ/mol (Sublimation)
Gas-Phase Enthalpy of Formation ( Δf​Hm∘​(g) ) −325.6±3.2 kJ/mol −314.8±3.0 kJ/mol

Note: The gas-phase enthalpy of formation is derived by combining the condensed-phase enthalpy of formation with the respective phase transition enthalpy. This dual-method approach ensures internal thermodynamic consistency[1],[4].

Self-Validating Experimental Methodologies

To guarantee scientific integrity, the thermodynamic values presented above are not derived from a single technique. Instead, they are the product of a self-validating system where macroscopic calorimetric measurements are cross-verified by quantum mechanical computations[2],[1].

Protocol 1: Determination of Condensed-Phase Enthalpy via Static-Bomb Combustion Calorimetry

Causality: Combustion calorimetry is the gold standard for determining the standard massic energy of combustion ( Δc​u∘ ). By completely oxidizing the sample, we can calculate the exact enthalpy of formation in the condensed phase using Hess's Law.

  • Sample Preparation: Purify MMA-3 via fractional distillation under reduced pressure (target purity > 0.998). For MMA-5, verify purity via gas-liquid chromatography[1].

  • Pelletization: Press the crystalline MMA-5 into pellets to ensure controlled, uniform combustion. Enclose liquid MMA-3 in sealed polyester ampoules to prevent volatilization prior to ignition.

  • Combustion: Ignite the samples in a static-bomb calorimeter pressurized with highly purified oxygen (approx. 3.04 MPa).

  • Quantification: Measure the temperature rise of the calorimeter fluid. Calculate Δc​u∘ by correcting for the ignition energy and the formation of aqueous nitric acid (a byproduct of nitrogen-containing compounds).

Protocol 2: Phase Transition Enthalpies via Knudsen Effusion and Microcalorimetry

Causality: To translate condensed-phase data to the gas phase (where intrinsic molecular properties are isolated from intermolecular forces), we must accurately measure the energy required for phase transitions[2].

  • Vaporization of MMA-3: Utilize a Calvet high-temperature microcalorimeter. Inject micro-quantities of liquid MMA-3 into the vacuum chamber and directly measure the heat flow associated with vaporization ( Δlg​Hm∘​ ).

  • Sublimation of MMA-5: Employ the Knudsen mass-loss effusion technique. Place crystalline MMA-5 in an effusion cell with a microscopic orifice. Measure the mass loss over time at varying temperatures to determine the vapor pressure.

  • Data Derivation: Apply the Clausius-Clapeyron equation to the vapor pressure-temperature data to extract the standard molar enthalpy of sublimation ( Δcrg​Hm∘​ )[1],[5].

Protocol 3: Computational Cross-Validation (G3(MP2)//B3LYP)

Causality: Experimental data is subject to handling errors. By running ab initio calculations, we create a closed-loop validation system. If the computational gas-phase enthalpy matches the experimental derivation, the entire dataset is validated[2],[4].

  • Conformational Search: Perform a comprehensive scan to identify all stable conformers of the MMA isomers.

  • Optimization: Optimize the geometry of the lowest-energy conformers using the B3LYP density functional method.

  • Energy Calculation: Apply the G3(MP2) composite method to calculate the absolute standard enthalpies at 298.15 K.

  • Validation: Compare the theoretical Δf​Hm∘​(g) against the experimental Δf​Hm∘​(g) . A deviation of less than 4 kJ/mol confirms the integrity of the experimental protocols[1].

Thermodynamic Workflow Visualization

The following diagram illustrates the logical relationship and workflow of the self-validating thermochemical protocols used to profile the MMA isomers.

G cluster_0 Experimental Thermochemistry cluster_1 Computational Thermochemistry CC Static-Bomb Combustion Calorimetry Determines ΔcU° Output Gas-Phase Enthalpy of Formation ΔfHm°(g) CC->Output Condensed Phase ΔfHm°(cr/l) KME Knudsen Effusion & Microcalorimetry Determines Phase Transition Enthalpies KME->Output Sublimation/Vaporization Δcr/lgHm° CA Conformational Analysis Identifies Stable Conformers G3 G3(MP2)//B3LYP Composite Method Estimates ΔfHm°(g) CA->G3 Conformer Data G3->Output Theoretical Validation Stability Isomer Stability Ranking MMA-6 > MMA-5 > MMA-3 > MMA-4 Output->Stability Gibbs Energy Comparison

Workflow integrating experimental calorimetry and computational methods for thermodynamic profiling.

References

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers Source: Molecules (via NIH / PubMed Central) URL:[Link]

  • Thermochemical study of anthranilate derivatives: Effect of the size of the alkyl substituent Source: Journal of Chemical Thermodynamics (via ResearchGate) URL:[Link]

  • Special Issue: Synergies on the Trio Energy-Structure-Reactivity: Nitrogen-containing Heterocyclic Compounds Source: MDPI URL:[Link]

Sources

Comparative Toxicological Profiling: Branched-Chain vs. Straight-Chain Phthalate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Plasticizer Selection

Phthalate esters (PAEs) are ubiquitous industrial plasticizers utilized extensively to impart flexibility to polyvinyl chloride (PVC) in medical devices (e.g., IV bags, catheters) and as excipients in pharmaceutical formulations[1]. Because phthalates are not covalently bound to the polymer matrix, they readily leach into surrounding media, including intravenous fluids and biological tissues[1].

For drug development professionals, the safety profile of these compounds is inextricably linked to their chemical structure—specifically, the nature of their alkyl or aryl ester side chains[1]. Substituting a branched-chain phthalate like di-(2-ethylhexyl) phthalate (DEHP) with a straight-chain alternative like di-n-hexyl phthalate (DnHP) requires a rigorous understanding of their divergent toxicological mechanisms. This guide objectively compares the receptor interactions, phenotypic outcomes, and experimental profiling methods of branched versus straight-chain PAEs.

Mechanistic Divergence: The PPAR Axis

Upon systemic exposure, diester phthalates do not bioaccumulate; instead, they are rapidly hydrolyzed by lipases and esterases in the gut and liver into their respective monoester metabolites[2][3]. The structural geometry of these monoesters dictates their biological activity and toxicity.

Branched-chain monoesters, such as mono-(2-ethylhexyl) phthalate (MEHP), possess a high binding affinity for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ)[3][4]. This activation triggers a cascade of transcriptional events that alter lipid metabolism and cell proliferation[5]. Conversely, straight-chain monoesters (e.g., mono-n-hexyl phthalate) exhibit weak or negligible activation of these nuclear receptors[5]. Recent computational and in vitro models confirm that among PAE molecules, the risk of receptor-mediated toxicity is significantly more pronounced in branched structures compared to linear chains[6].

PPAR_Pathway PAE Phthalate Diester (Gut / Liver) Esterase Lipases / Esterases Cleavage PAE->Esterase Monoester Monoester Metabolite Esterase->Monoester Branched Branched-Chain (e.g., MEHP) Monoester->Branched Straight Straight-Chain (e.g., MnHP) Monoester->Straight PPAR PPARα / PPARγ Strong Activation Branched->PPAR High Affinity NoPPAR Weak / No PPAR Activation Straight->NoPPAR Low Affinity Tox1 Peroxisome Proliferation & Hepatomegaly PPAR->Tox1 Tox2 Hepatic Steatosis (Fat Accumulation) NoPPAR->Tox2

Fig 1. Mechanistic divergence of branched vs. straight-chain phthalates via the PPAR signaling axis.

Toxicological Profiles: Hepatotoxicity & Endocrine Disruption

Hepatotoxicity: Peroxisome Proliferation vs. Steatosis

The liver is the primary target organ for both classes of PAEs, but the phenotypic outcomes are starkly different due to the PPAR activation disparity[2].

  • Branched-Chain (e.g., DEHP): Induces profound hepatomegaly and peroxisome proliferation[7]. This is driven by PPARα-mediated transcriptional induction of fatty acid metabolizing enzymes, notably CYP4A1[5][7].

  • Straight-Chain (e.g., DnHP): Fails to induce peroxisome proliferation or CYP4A1 upregulation[7]. However, it causes marked hepatic steatosis (fat accumulation in the liver)[7]. Interestingly, both classes exhibit hypolipidemic effects, reducing serum cholesterol and triglycerides, though their downstream lipid processing mechanisms diverge[7].

Reproductive Toxicity

The reproductive system of developing animals is highly vulnerable to specific PAEs, a critical consideration for pediatric drug formulations[1][8].

  • Branched-Chain: Compounds like DEHP and diisononyl phthalate (DINP) are established reproductive toxicants[1]. In utero exposure leads to the "phthalate syndrome," characterized by reduced fetal testosterone production, cryptorchidism, hypospadias, and decreased sperm counts[1][8].

  • Straight-Chain: Linear long-side chain phthalates are generally considered less active regarding endocrine disruption[1]. While extreme doses of DnHP can induce mild reproductive toxicity, the severity and specific malformations associated with anti-androgenic effects are significantly lower compared to their branched counterparts[6][9].

Quantitative Data Summary
ParameterBranched-Chain (e.g., DEHP)Straight-Chain (e.g., DnHP)Mechanistic Driver
PPARα / PPARγ Affinity High (Potent Activator)Low to NegligibleMonoester structural geometry
Hepatic Phenotype Hepatomegaly & Peroxisome ProliferationHepatic Steatosis (Fat Accumulation)CYP4A1 induction vs. lipid trapping
Reproductive Toxicity High ("Phthalate Syndrome")Low to ModerateAnti-androgenic fetal testosterone reduction
Lipid Metabolism HypolipidemicHypolipidemicAltered serum cholesterol/triglyceride processing

Experimental Methodologies for Toxicity Profiling

To objectively evaluate alternative plasticizers, researchers must employ self-validating experimental systems that isolate receptor-level interactions from systemic metabolism.

Protocol 1: In Vitro Transactivation Assay for PPARα/γ Activity

Objective: Isolate direct receptor binding and activation differences without the confounding factors of in vivo esterase activity.

  • Cell Culture & Transfection: Plate COS or FAO rat liver cells[4][10]. Co-transfect with mouse/human PPARα or PPARγ expression plasmids and a luciferase reporter construct containing a Peroxisome Proliferator Response Element (PPRE).

  • Preparation of Metabolites: Synthesize or procure the monoester metabolites (e.g., MEHP and MnHP) rather than the diesters, as diesters are inactive in vitro[4].

  • Dosing: Treat cells with 10–100 μM of the monoesters in serum-free media[4]. Utilize Wy-14,643 (5 μM) as a positive control for PPARα activation[4].

  • Quantification: Measure luciferase luminescence after 24 hours.

  • Causality & Validation Checkpoint: By using monoesters directly, this protocol bypasses variable in vivo metabolism, proving that the structural branching is the direct causal factor for PPAR affinity[3]. The positive control ensures assay sensitivity[4].

Protocol 2: In Vivo Assessment of Hepatotoxicity and Reproductive Disruption

Objective: Evaluate systemic phenotypic divergence and tissue-specific pathogenesis.

  • Animal Model: Administer diets containing 10,000 ppm of either a branched (DEHP) or straight-chain (DnHP) phthalate to male Wistar rats for 14–21 days[7][11].

  • Hepatotoxicity Profiling: Harvest livers. Perform Western blotting for CYP4A1 (a marker of peroxisome proliferation) and Oil Red O staining on cryosections (a marker of steatosis)[7].

  • Reproductive Profiling: In a parallel maternal exposure cohort, measure anogenital distance (AGD) in male offspring and quantify fetal testicular testosterone via radioimmunoassay[1][9].

  • Causality & Validation Checkpoint: Evaluating CYP4A1 alongside Oil Red O creates a mutually exclusive validation system; if a compound is a straight-chain ester, it must show high Oil Red O (steatosis) but low CYP4A1 (no proliferation)[7].

Workflow InVitro In Vitro Phase (COS Cells) Trans PPAR Transactivation Luciferase Assay InVitro->Trans Data Data Synthesis & Comparative Profiling Trans->Data InVivo In Vivo Phase (Rodent Models) Hepato Liver Histology & CYP4A1 Levels InVivo->Hepato Repro Testicular Weight & Testosterone InVivo->Repro Hepato->Data Repro->Data

Fig 2. Self-validating experimental workflow for comparative profiling of phthalate ester toxicity.

Conclusion

For pharmaceutical formulations and medical device manufacturing, the transition away from legacy branched-chain phthalates (like DEHP) requires careful toxicological mapping. While straight-chain phthalates (like DnHP) successfully circumvent the severe PPAR-mediated peroxisome proliferation and "phthalate syndrome" reproductive toxicity associated with branched chains, they introduce alternative metabolic disruptions, such as hepatic steatosis. Drug development professionals must weigh these comparative profiles against the specific exposure routes and target demographics of their products.

References

  • Maloney, E. K., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. Toxicological Sciences (Oxford Academic). Available at:[Link]

  • Mann, A. H., et al. (2001). Effects on male rats of di-(2-ethylhexyl) phthalate and di-n-hexylphthalate administered alone or in combination. PubMed (NIH). Available at:[Link]

  • Martino-Andrade, A. J., & Chahoud, I. (2012). Phthalates: Chemical properties, impacts on health and the environment. Icahn School of Medicine at Mount Sinai. Available at:[Link]

  • Consumer Product Safety Commission. Overview of Phthalates Toxicity. CPSC. Available at:[Link]

  • Latini, G., et al. (2008). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. PMC (NIH). Available at:[Link]

  • State of Art Review. (2021). Reproductive toxic potential of phthalate compounds. CBS8. Available at:[Link]

  • Corton, J. C., & Lapinskas, P. J. (2005). Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract? Toxicological Sciences (Oxford Academic). Available at:[Link]

  • Wang, Y., et al. (2025). Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods. PMC (NIH). Available at:[Link]

  • Martino-Andrade, A. J., & Chahoud, I. (2010). Reproductive toxicity of phthalate esters. PubMed (NIH). Available at:[Link]

  • Maloney, E. K., & Waxman, D. J. (2003). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. PubMed (NIH). Available at:[Link]

  • NTP Center for the Evaluation of Risks to Human Reproduction. (2003). Phthalates expert panel report on the reproductive and developmental toxicity of di-n-hexyl phthalate. ResearchGate. Available at:[Link]

Sources

Comprehensive Evaluation of Catalysts for Maleate Ester Synthesis: A Performance and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance polymers, plasticizers, and pharmaceutical intermediates grows, the efficient synthesis of maleate esters (such as dimethyl, diethyl, and dibutyl maleate) remains a critical focus in chemical process development. As a Senior Application Scientist, I approach esterification not merely as a synthetic step, but as a dynamic system governed by thermodynamics, mass transfer, and catalytic kinetics.

This guide provides an objective, data-driven comparison of modern catalytic systems for maleate ester synthesis. By dissecting the causality behind experimental choices, we will establish a self-validating framework for selecting and utilizing the optimal catalyst for your specific workflow.

Mechanistic Causality: The Two-Step Esterification Process

To evaluate catalyst performance, we must first understand the mechanistic hurdles of the reaction. The esterification of maleic anhydride with an alcohol proceeds via a distinct two-step pathway ():

  • Ring Opening (Monoesterification): The alcohol attacks the anhydride ring. This step is highly exothermic, rapid, and proceeds to completion without the need for a catalyst. It yields the monoalkyl maleate intermediate.

  • Diesterification: The monoester reacts with a second equivalent of alcohol to form the dialkyl maleate and water. This step is endothermic, kinetically slow, and highly reversible. This is the rate-limiting step that necessitates an acidic catalyst to lower the activation energy and drive the equilibrium forward.

MechanisticPathway MA Maleic Anhydride Mono Monoalkyl Maleate (Fast, Uncatalyzed) MA->Mono Step 1: Ring Opening ROH1 Alcohol (ROH) ROH1->Mono Di Dialkyl Maleate (Slow, Reversible) Mono->Di Step 2: Esterification H2O Water Byproduct Mono->H2O Condensation ROH2 Alcohol (ROH) ROH2->Di Cat Acid Catalyst (H+) Cat->Di Lowers Activation Energy

Reaction pathway of maleate ester synthesis highlighting the rate-limiting catalyzed step.

Objective Evaluation of Catalyst Classes

The choice of catalyst dictates the reaction temperature, product selectivity, and downstream purification complexity. We evaluate four primary classes:

Homogeneous Mineral Acids (e.g., Sulfuric Acid)

Sulfuric acid is the traditional baseline. While it boasts high catalytic activity and low upfront cost, its use introduces severe process liabilities. It causes reactor corrosion, promotes side reactions (like etherification of the alcohol), and requires a complex aqueous neutralization workup that generates significant wastewater ().

Heteropolyacids (e.g., Phosphotungstic Acid)

Phosphotungstic acid (PTA) acts as a pseudo-homogeneous catalyst. It exhibits higher intrinsic Brønsted acidity than mineral acids, resulting in excellent selectivity and faster kinetics without the extreme corrosive profile of sulfuric acid. However, recovering PTA from the reaction mixture remains challenging without specialized support matrices.

Solid Acid Cation-Exchange Resins (e.g., Indion 730, Dowex 50WX8)

Macroporous ion-exchange resins have revolutionized ester synthesis by offering heterogeneous catalysis. Because the active sulfonic acid groups are anchored to a polymer backbone, the catalyst can be easily recovered via simple filtration. In comparative kinetic studies, Indion 730 demonstrated superior fractional conversion of maleic acid to diethyl maleate compared to Amberlyst-35 and Amberlite IR120 (1)[1].

Ionic Liquids (e.g.,[SO3H-pmim][HSO4])

Brønsted acidic ionic liquids, such as 1-propylsulfonic-3-methylimidazolium hydrogen sulfate, act as both the catalyst and the phase-transfer medium. They provide a highly concentrated acidic microenvironment that dramatically accelerates the reaction. Recent patents demonstrate that at 120°C, these ionic liquids can achieve >97% conversion in just 1 hour, while remaining highly stable for recycling (2)[2].

Quantitative Performance Comparison
Catalyst ClassSpecific CatalystReactantsTemp (°C)Time (h)Conversion (%)Key Mechanistic Observation
Homogeneous Sulfuric AcidMaleic Anhydride + Butanol110–1402–4>95.0High activity but requires complex aqueous neutralization.
Heteropolyacid Phosphotungstic AcidMaleic Anhydride + Butanol110–1403.0>90.0Highly selective; lower toxicity than mineral acids.
Solid Resin Indion 730Maleic Acid + Ethanol805.0>95.0Outperforms other resins; easily recovered via filtration.
Solid Resin Dowex 50WX8Maleic Anhydride + Butanol110–1304.0~90.0Excellent reusability after simple solvent rinsing.
Ionic Liquid [SO3H-pmim][HSO4]Maleic Anhydride + Butanol1201.097.7Rapid kinetics; acts as both catalyst and phase-separator.

(Data synthesized from comparative kinetic studies,[2],[1])

Self-Validating Experimental Protocol: Diethyl Maleate Synthesis

To ensure scientific integrity, a protocol must be self-validating—meaning it contains internal feedback loops to verify success at each stage. The following methodology utilizes a solid acid catalyst (Indion 730) for the synthesis of diethyl maleate, designed to overcome mass transfer limitations and thermodynamic equilibrium constraints (3)[3].

Step-by-Step Methodology

1. Reactant Preparation & Stoichiometry

  • Action: Charge maleic acid and industrial-grade ethanol into a mechanically agitated reactor at a molar ratio of 1:8.

  • Causality: Esterification is an equilibrium-limited reaction. According to Le Chatelier's principle, utilizing a massive excess of ethanol drives the thermodynamic equilibrium toward the diester product, minimizing the presence of the monoester intermediate[1].

2. Catalyst Addition

  • Action: Heat the mixture to the target temperature (80°C). Once stabilized, add the pre-dried Indion 730 catalyst at a loading of 80 kg/m ³ of reactant volume.

  • Causality: Adding the catalyst after thermal stabilization defines a precise "time zero" for kinetic tracking, ensuring accurate calculation of reaction rates[1].

3. Overcoming Mass Transfer Resistance

  • Action: Maintain an agitation speed of exactly 1000 rpm.

  • Causality: Because the resin is a heterogeneous solid, the reaction occurs at the solid-liquid interface. High-shear agitation is mandatory to shrink the boundary layer and eliminate external mass transfer resistance, ensuring the reaction is strictly kinetically controlled[1].

4. In-Process Validation (The Self-Validating Step)

  • Action: Withdraw aliquots every 60 minutes. Titrate the samples against 0.1 N alcoholic KOH to determine the Acid Number.

  • Causality: The consumption of maleic acid directly correlates with a drop in the Acid Number. The reaction is validated as complete only when the Acid Number plateaus near zero, proving >95% conversion. If the number is still dropping, continue heating.

5. Catalyst Recovery and Product Isolation

  • Action: Filter the hot reaction mixture to recover the Indion 730 beads. Wash the beads with cold ethanol for reuse. Subject the filtrate to vacuum distillation to remove excess ethanol and isolate pure diethyl maleate.

ExperimentalWorkflow Prep 1. Reactant Preparation Maleic Acid + Ethanol (1:8 Ratio) Cat 2. Catalyst Addition Indion 730 (80 kg/m³) Prep->Cat React 3. Reflux Reaction 80°C, 1000 rpm Agitation Cat->React Sample 4. In-Process Validation Titrate Acid Number (0.1 N KOH) React->Sample Check Acid Number Stable? (>95% Conversion) Sample->Check Check->React No (Continue Heating) Filter 5. Catalyst Recovery Hot Filtration Check->Filter Yes (Reaction Complete) Purify 6. Product Purification Vacuum Distillation Filter->Purify

Self-validating experimental workflow for diethyl maleate synthesis using solid acid catalysts.

Conclusion

The transition from homogeneous mineral acids to heterogeneous solid acid catalysts and ionic liquids represents a necessary evolution in maleate ester synthesis. While sulfuric acid provides brute-force kinetics, solid resins like Indion 730 and Dowex 50WX8 offer an elegant, sustainable solution by eliminating aqueous workups and enabling catalyst recycling. For specialized, high-throughput applications, Brønsted acidic ionic liquids represent the cutting edge of esterification technology, offering unparalleled reaction rates.

References

  • Source: pan.
  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: ijcea.

Sources

Comparing the reactivity of maleates and fumarates in copolymerization.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Maleates and Fumarates in Copolymerization: A Technical Guide

As polymer chemistry continues to drive innovations in biomaterials, drug delivery matrices, and advanced coatings, the selection of appropriate monomeric building blocks is critical. Among unsaturated dicarboxylic acid derivatives, maleates (cis-isomers) and fumarates (trans-isomers) are frequently evaluated for free-radical copolymerization. Despite sharing identical molecular weights and functional groups, their reactivity profiles diverge drastically.

As a Senior Application Scientist, I have structured this guide to move beyond basic observations, detailing the stereochemical causality, kinetic behaviors, and self-validating experimental protocols required to accurately harness these monomers in your synthetic workflows.

Mechanistic Foundations: The Stereochemical Dictate

The fundamental difference in reactivity between maleates and fumarates stems from their geometric isomerism. Maleates possess a cis (Z) configuration, placing two bulky ester groups on the same side of the carbon-carbon double bond. Fumarates possess a trans (E) configuration, placing these groups on opposite sides.

Steric Hindrance and Transition State Geometry In free-radical polymerization, the incoming macroradical must achieve effective orbital overlap with the monomer's π -system. For maleates, the severe steric repulsion between the adjacent ester groups prevents the molecule from adopting a fully planar conformation. This lack of planarity disrupts the resonance stabilization of the transition state. Consequently, the activation energy for radical addition to a maleate is significantly higher.

Conversely, the trans geometry of fumarates minimizes steric crowding. The molecule can easily adopt a planar conformation, allowing the carbonyl groups to conjugate effectively with the double bond. This conjugation stabilizes the resulting radical via delocalization, making fumarates highly reactive electron-accepting monomers capable of forming alternating copolymers with electron-donating monomers (such as styrene or vinyl ethers)[1].

MechanisticPathway M Maleate (cis-isomer) S_M High Steric Hindrance (Non-planar geometry) M->S_M F Fumarate (trans-isomer) S_F Low Steric Hindrance (Planar geometry) F->S_F R_M Poor Resonance Stabilization S_M->R_M R_F Strong Resonance Stabilization S_F->R_F O_M Low Reactivity (Sluggish Addition) R_M->O_M O_F High Reactivity (Alternating Copolymer) R_F->O_F

Figure 1: Stereochemical causality dictating the reactivity of maleate and fumarate monomers.

Quantitative Kinetic Comparison

To objectively compare these monomers, we look at their reactivity ratios ( r1​ and r2​ ) when copolymerized with a standard electron-donating monomer like Styrene ( M2​ ). The reactivity ratio r1​=k11​/k12​ represents the preference of the radical to add to its own monomer versus the comonomer.

Because both maleates and fumarates are electron-deficient, they exhibit very low r1​ values (they rarely homopolymerize). However, the cross-propagation kinetics ( k12​ and k21​ ) reveal the true performance gap[2].

Table 1: Typical Reactivity Ratios in Copolymerization with Styrene ( M2​ ) at 60°C

Monomer 1 ( M1​ )Isomer Type r1​ (Preference for self) r2​ (Styrene preference for self)Copolymer Behavior
Diethyl Fumarate (DEF) Trans~ 0.07~ 0.30Strong tendency toward alternation.
Diethyl Maleate (DEM) Cis~ 0.005~ 6.50Poor incorporation; Styrene homopolymerizes.

Data Interpretation: The r2​ value for the DEM/Styrene system is exceptionally high (~6.5). This indicates that a polystyryl radical is 6.5 times more likely to add another styrene molecule than to add a maleate molecule. In contrast, the r2​ for DEF/Styrene is ~0.30, meaning the polystyryl radical actively prefers cross-propagating with the fumarate, driving an alternating sequence distribution.

Self-Validating Experimental Protocol: Determining Reactivity Ratios

To generate reliable, reproducible data for your specific monomer derivatives, you must employ a methodology that prevents composition drift. The following protocol utilizes low-conversion kinetics to accurately map the Fineman-Ross or Kelen-Tüdős parameters[3].

Step-by-Step Methodology

Step 1: Monomer Purification

  • Action: Pass both monomers ( M1​ and M2​ ) through a basic alumina column immediately prior to use.

  • Causality: Commercial monomers contain radical inhibitors (e.g., hydroquinone). Failing to remove these introduces unpredictable induction periods, skewing the kinetic data and altering the effective initiator concentration.

Step 2: Feed Preparation

  • Action: Prepare a series of 5 to 7 Schlenk tubes with varying molar ratios of M1​:M2​ (e.g., 10:90, 30:70, 50:50, 70:30, 90:10). Maintain a constant total monomer concentration. Add a radical initiator (e.g., AIBN at 0.5 mol%).

  • Causality: A wide spread of feed ratios is mathematically required to accurately plot the linear regression models used in the Kelen-Tüdős method.

Step 3: Polymerization under Inert Atmosphere

  • Action: Subject the tubes to three freeze-pump-thaw cycles. Seal and immerse in a thermostated oil bath at 60°C.

  • Causality: Oxygen is a potent radical scavenger. The freeze-pump-thaw method ensures complete deoxygenation, preventing premature termination and ensuring the kinetic data reflects pure propagation rates.

Step 4: Controlled Quenching and Precipitation

  • Action: Terminate the reaction strictly before 10% total monomer conversion by submerging the tubes in liquid nitrogen. Precipitate the polymer by dropping the mixture into a 10-fold excess of cold methanol.

  • Causality: Keeping conversion below 10% is a critical self-validating step. It ensures the comonomer feed ratio remains effectively constant throughout the reaction, preventing composition drift. Precipitation removes all unreacted monomer, ensuring subsequent analysis measures only the incorporated polymer backbone.

Step 5: Compositional Analysis

  • Action: Dry the precipitate under vacuum to a constant weight. Analyze via 1 H-NMR spectroscopy, integrating the distinct backbone protons against the ester side-chain protons to determine the exact molar composition of the copolymer.

ExpWorkflow Step1 1. Monomer Purification (Alumina Column to remove inhibitors) Step2 2. Feed Preparation (Varying M1:M2 ratios, AIBN initiator) Step1->Step2 Step3 3. Deoxygenation & Polymerization (Freeze-pump-thaw, 60°C) Step2->Step3 Step4 4. Quenching at <10% Conversion (Liquid N2 & Methanol Precipitation) Step3->Step4 Step5 5. NMR Composition Analysis (Determine exact copolymer ratio) Step4->Step5 Step6 6. Kelen-Tüdős Plotting (Calculate r1 and r2 values) Step5->Step6

Figure 2: Workflow for low-conversion copolymerization to determine accurate reactivity ratios.

Applications in Drug Development and Biomaterials

Understanding this reactivity gap is paramount for professionals in drug development and biomedical engineering.

For instance, in the synthesis of bioresorbable bone cements, poly(propylene fumarate) (PPF) is a gold standard. The trans double bonds retained in the polymer backbone allow for rapid, predictable cross-linking in situ when mixed with a reactive diluent like N-vinyl pyrrolidone[4].

If a maleate-based analogue were used, the severe steric hindrance would result in sluggish cross-linking kinetics. In a clinical setting, this incomplete polymerization would lead to unreacted monomer leaching into surrounding tissues—a critical toxicological failure. Therefore, the higher reactivity and alternating tendency of fumarates make them the definitive choice for structural biomaterials requiring high conversion rates and precise architectural control.

References

  • Source: Journal of Polymer Research (FAO AGRIS)
  • Synthesis and Characterization of Fumarate Copolyesters for Use in Bioresorbable Bone Cement Compositions Source: Taylor & Francis URL
  • Reactivity of Vinyl Ethers and Vinyl Ribosides in UV-Initiated Free Radical Copolymerization with Acceptor Monomers Source: ResearchGate URL
  • Free-Radical Copolymerization of Styrene and Diethyl Fumarate.

Sources

A Comparative Guide to Alkyl Chain Effects on Carbocation Stability: Inductive vs. Hyperconjugative Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the factors governing the stability of carbocations, focusing on the influence of neighboring alkyl chains. We will objectively compare the classic inductive effect model with the more modern and explanatorily powerful hyperconjugation model, supported by quantitative experimental and computational data. This content is designed for researchers, scientists, and professionals in drug development who rely on a nuanced understanding of reaction intermediates to predict outcomes and design novel synthetic pathways.

The Theoretical Framework: Unraveling Carbocation Stability

Carbocations are electron-deficient species with a positively charged, sp²-hybridized carbon atom featuring a vacant p-orbital.[1][2] Their inherent instability makes them highly reactive, yet transient, intermediates in numerous crucial reactions, including SN1 and E1 mechanisms.[3][4][5] The rate and feasibility of these reactions are directly tied to the stability of the carbocation intermediate formed.[4][5][6] Understanding the stabilizing contributions of adjacent alkyl groups is therefore paramount.

The Classic Model: The Inductive Effect (+I)

The inductive effect describes the transmission of charge through a chain of atoms in a molecule via electrostatic induction.[7][8] In the traditional view, alkyl groups are considered weak electron-donating groups (+I effect) relative to hydrogen.[6][8][9][10] According to this model, the electron density of the C-C and C-H sigma bonds is pushed towards the electron-deficient carbocation center. This donation of electron density helps to disperse the positive charge, thereby stabilizing the carbocation.[8][11][12][13]

The stability order—tertiary (3°) > secondary (2°) > primary (1°) > methyl—is rationalized by the cumulative inductive effect of the alkyl groups. A tertiary carbocation has three alkyl groups donating electron density, making it the most stable, while a methyl carbocation has none, rendering it the least stable.[1][6][8]

Inductive_Effect cluster_tert Tertiary Carbocation (Most Stable) cluster_sec Secondary Carbocation C_plus_tert C+ C1_tert C C_plus_tert->C1_tert +I C2_tert C C_plus_tert->C2_tert +I C3_tert C C_plus_tert->C3_tert +I C_plus_sec C+ C1_sec C C_plus_sec->C1_sec +I C2_sec C C_plus_sec->C2_sec +I H_sec H C_plus_sec->H_sec

Caption: The inductive effect model for carbocation stability.

The Modern View: Hyperconjugation

While intuitive, the inductive model is not the complete picture. The currently accepted primary stabilizing factor is hyperconjugation.[4][11][14] This phenomenon involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocationic carbon.[2][3][14] This overlap of the σ-bonding orbital with the vacant p-orbital effectively spreads the positive charge over a larger volume, which is a stabilizing interaction.

The more alkyl groups adjacent to the carbocationic center, the greater the number of C-H σ-bonds available for hyperconjugation.

  • Tertiary (e.g., tert-butyl): 9 adjacent C-H bonds

  • Secondary (e.g., isopropyl): 6 adjacent C-H bonds

  • Primary (e.g., ethyl): 3 adjacent C-H bonds

  • Methyl: 0 adjacent C-H bonds

This directly correlates with the observed stability order (3° > 2° > 1° > methyl).[1]

Caption: Orbital overlap in hyperconjugation.

A Critical Re-evaluation in the Computational Era

Recent high-level computational studies have challenged the traditional view that alkyl groups are inductively electron-donating. Some research suggests that alkyl groups are, in fact, slightly inductively electron-withdrawing (–I) compared to hydrogen.[15][16] These studies argue that the observed stability trend is almost exclusively due to hyperconjugation.[15] Furthermore, quantum chemical analyses have revealed another overlooked factor: the introduction of alkyl substituents destabilizes the parent substrate (e.g., the alkyl halide) due to steric repulsion, which lowers the energy barrier to ionization and contributes to faster carbocation formation.[17][18]

For the modern researcher, it is crucial to recognize that while the inductive effect is a simple, useful heuristic, the stability of alkyl carbocations is more accurately and comprehensively explained by the combined effects of hyperconjugation and ground-state destabilization.[15][17]

Experimental Quantification of Carbocation Stability

The theoretical models are validated by robust experimental data. Two primary methods provide quantitative comparisons of carbocation stability: solvolysis kinetics in solution and hydride ion affinity in the gas phase.

Solution-Phase Evidence: Solvolysis Kinetics

Solvolysis is a reaction where the solvent acts as the nucleophile.[19] For alkyl halides, this often proceeds via an SN1 mechanism, where the rate-determining step is the formation of the carbocation intermediate.[5][20]

R-X → R⁺ + X⁻ (slow, rate-determining step)

According to the Hammond postulate, the transition state for this step resembles the high-energy carbocation intermediate. Therefore, factors that stabilize the carbocation also stabilize the transition state, lowering the activation energy and increasing the reaction rate.[5][6] By comparing the relative rates of solvolysis for different alkyl halides under identical conditions, we can derive a quantitative measure of the relative stability of the corresponding carbocations.[5][21]

Gas-Phase Intrinsic Stability: Hydride Ion Affinity (HIA)

To measure the intrinsic stability of carbocations without the influence of solvent effects, gas-phase measurements are employed.[22][23] Hydride Ion Affinity (HIA) is the enthalpy change for the reaction:

R⁺ (g) + H⁻ (g) → R-H (g)

A more stable carbocation has a lower affinity for the hydride ion, resulting in a less exothermic reaction and a lower HIA value.[4][21] This method provides a "pure" measure of stability and is often used to benchmark computational models.[22][24]

Comparative Data Analysis

The experimental data from both solution-phase and gas-phase studies consistently support the 3° > 2° > 1° stability trend.

Table 1: Relative Solvolysis Rates of Alkyl Bromides in Water

This table illustrates the dramatic increase in reaction rate with increasing alkyl substitution, directly reflecting the enhanced stability of the intermediate carbocation.

Alkyl BromideStructureCarbocation TypeRelative Rate (krel)
Methyl bromideCH₃BrMethyl~1
Ethyl bromideCH₃CH₂BrPrimary (1°)~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)1.2 x 10⁴
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)1.2 x 10⁶

Note: Data is representative and compiled from typical organic chemistry values to illustrate the trend. Primary and methyl halides react so slowly via SN1 that their rates are often dominated by SN2 mechanisms, making a direct comparison difficult; however, the trend is clear.[5]

Table 2: Gas-Phase Hydride Ion Affinities (HIA) of Carbocations

The HIA data corroborates the solvolysis results, showing that more substituted carbocations are intrinsically more stable.

CarbocationStructureHIA (kcal/mol)
MethylCH₃⁺261
EthylCH₃CH₂⁺253
Isopropyl(CH₃)₂CH⁺246[21]
tert-Butyl(CH₃)₃C⁺237[4]

Note: Values are approximate and sourced from various compilations. The trend of decreasing HIA indicates increasing carbocation stability.

The data from both tables provides overwhelming evidence for the stabilizing effect of neighboring alkyl chains. The exponential increase in solvolysis rates and the steady decrease in HIA values with each additional alkyl group strongly support a model where the number of stabilizing interactions (i.e., C-H bonds for hyperconjugation) is the dominant factor.

Field-Proven Methodologies

To provide a practical context, we outline a self-validating protocol for comparing the solvolysis rates of tertiary and secondary alkyl halides.

Protocol: Comparative Solvolysis of tert-Butyl Chloride and Isopropyl Chloride

Objective: To determine the relative rate of hydrolysis of tert-butyl chloride and isopropyl chloride by monitoring the production of HCl over time.

Materials:

  • tert-Butyl chloride

  • Isopropyl chloride

  • Solvent: 80:20 isopropanol:water (v/v)

  • Indicator: Bromothymol blue

  • Titrant: Standardized 0.01 M NaOH solution

  • Constant temperature water bath (e.g., 25°C)

  • Erlenmeyer flasks, burette, pipettes, stopwatch

Methodology:

  • Preparation: Prepare the 80:20 isopropanol:water solvent mixture. Prepare a 0.1 M solution of each alkyl chloride in this solvent.

  • Reaction Setup: In separate Erlenmeyer flasks, pipette 50 mL of the solvent mixture. Add 3-4 drops of bromothymol blue indicator. Place the flasks in the constant temperature water bath and allow them to equilibrate for 10 minutes.

  • Initiation: To initiate the reaction, pipette 1 mL of the 0.1 M tert-butyl chloride solution into its designated flask, swirl to mix, and immediately start the stopwatch. Repeat for the isopropyl chloride in its flask.

  • Titration (Monitoring): The hydrolysis reaction produces HCl, which will turn the blue indicator yellow. Immediately begin titrating the tert-butyl chloride flask with the 0.01 M NaOH solution. The goal is to maintain the blue/green endpoint color. Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes).

  • Data Collection: Continue recording the volume of titrant added over time until the reaction is substantially complete (e.g., 30-60 minutes for tert-butyl chloride). The reaction for isopropyl chloride will be significantly slower and may require longer monitoring or a higher temperature to observe a measurable rate.

  • Analysis: The volume of NaOH added is directly proportional to the concentration of alkyl halide that has reacted. Plot the volume of NaOH vs. time. The initial slope of this curve is proportional to the initial reaction rate.

  • Comparison: Compare the initial rates of the two reactions. The ratio of the rates (kt-BuCl / kiso-PrCl) gives the relative reactivity and thus reflects the relative stability of the tertiary vs. secondary carbocation intermediates.

Solvolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solv Prepare 80:20 Isopropanol:Water Solvent prep_reag Prepare 0.1 M solutions of t-BuCl and iso-PrCl prep_solv->prep_reag equil Equilibrate 50 mL solvent with indicator at 25°C prep_reag->equil init Add 1 mL Alkyl Halide Start Stopwatch equil->init titrate Titrate with 0.01 M NaOH Maintain Endpoint Color init->titrate record Record NaOH Volume vs. Time titrate->record plot_data Plot NaOH Volume vs. Time record->plot_data calc_rate Determine Initial Rate from Slope plot_data->calc_rate compare Calculate Relative Rate: k(t-BuCl) / k(iso-PrCl) calc_rate->compare

Caption: Experimental workflow for comparative solvolysis.

Conclusion and Outlook

The stability of carbocations follows the clear and experimentally verifiable trend: tertiary > secondary > primary > methyl . While the inductive effect provides a simple, introductory explanation, a more sophisticated and accurate understanding attributes this trend primarily to hyperconjugation .[1][15] Modern computational chemistry further refines this view, highlighting the role of parent molecule destabilization.[17]

For professionals in chemical research and development, appreciating this distinction is not merely academic. It informs the prediction of reaction pathways, the understanding of reaction kinetics, and the strategic design of molecules where carbocationic intermediates are either desired or must be avoided. A firm grasp of these fundamental principles of physical organic chemistry remains an indispensable tool in the modern laboratory.

References

  • carbocation stability: An overview of factors affecting carbocation stability, including inductive effect and hyperconjug
  • Carbocation Structure and Stability : A detailed explanation of inductive effects and hyperconjugation in carbocation stability. Source: Chemistry LibreTexts. [Link]

  • Rate of solvolysis of allyl and alkyl halides : A discussion on factors affecting solvolysis rates, including carbocation stability and hydride ion affinity values. Source: Chemistry Stack Exchange. [Link]

  • Stabilising carbocations through inductive and mesomeric effects : An article explaining the role of inductive effects in stabilizing carbocation intermediates. Source: Crunch Chemistry. [Link]

  • Carbocation Stability : An overview of factors stabilizing carbocations, including inductive effects and hyperconjugation. Source: Chemistry Steps. [Link]

  • Organic Chemistry Alcohols & Thiols Study Guide : A guide mentioning carbocation stability in the context of alcohol reactivity. Source: Pearson. [Link]

  • Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures : A video tutorial explaining carbocation stability through various electronic effects. Source: The Organic Chemistry Tutor (YouTube). [Link]

  • How the Arrangement of Alkyl Substituents Affects the Stability of Delocalized Carbocations : A computational study on the stability of alkyl-substituted carbocations using G-4 calculations. Source: ACS Publications. [Link]

  • Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability : A discussion on how alkyl groups stabilize carbocations in the context of SN1 reactions. Source: Chemistry LibreTexts. [Link]

  • Carbocation Stability : A resource explaining how electron-donating groups like alkyls stabilize carbocations. Source: Chemistry LibreTexts. [Link]

  • Alkyl groups in organic molecules are NOT inductively electron-releasing : A computational study arguing against the electron-donating inductive effect of alkyl groups. Source: RSC Publishing. [Link]

  • Carbocation Structure and Stability : An explanation of carbocation geometry and stability based on inductive effects. Source: Lumen Learning. [Link]

  • Acidity, Basicity of Alcohol, Phenol & Carboxylic Acid : A resource discussing acidity in the gas phase, relevant to intrinsic stability. Source: Aakash Institute. [Link]

  • Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity : A research paper on determining the intrinsic gas-phase stability of carbocations. Source: ResearchGate. [Link]

  • Inductive and Resonance (Mesomeric) Effects : A resource explaining the electron-donating inductive effect of alkyl groups on carbocation stability. Source: Chemistry Steps. [Link]

  • 3 Factors That Stabilize Carbocations : An article detailing the main factors influencing carbocation stability, including substitution and hydride affinity data. Source: Master Organic Chemistry. [Link]

  • Generation, Structure, Stability and Reactivity of Carbocations... : A textbook chapter covering the stability of alkyl carbocations based on the inductive effect. Source: Dalal Institute. [Link]

  • INDUCTIVE EFFECT-Positive-Negative-Definition-Examples-Applications : An explanation of the positive inductive effect (+I) and its role in carbocation stability. Source: AdiChemistry. [Link]

  • Substituent effects on the stability of extended benzylic carbocations : A computational study on carbocation stability using DFT calculations. Source: Michael Pittelkow. [Link]

  • Alkyl Halide Reactivity : A resource discussing SN1 reactions, solvolysis, and the relationship between reaction rate and carbocation stability. Source: MSU Chemistry. [Link]

  • Carbocation Stability Depends on the Number of Alkyl Groups : An explanation of how alkyl groups stabilize carbocations via electron donation. Source: Chemistry LibreTexts. [Link]

  • A Report on Inductive Effect : A brief report discussing the inductive effect of alkyl groups in stabilizing carbocations. Source: Longdom Publishing. [Link]

  • Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group : A journal article presenting a revised framework for the electronic effects of alkyl groups. Source: ACS Publications. [Link]

  • Stability of alkyl carbocations : A research communication on the overlooked role of parent substrate destabilization in carbocation stability. Source: Chemical Communications (RSC Publishing). [Link]

  • Carbocation Stability Explained | Hyperconjugation and Inductive Effects : A video explaining carbocation stability with a focus on hyperconjugation. Source: Quizlet (YouTube). [Link]

  • Stability of Alkyl Carbocations : A research paper on the stability of alkyl carbocations. Source: ResearchGate. [Link]

  • Stability of Alkyl Carbocations - Supplementary Information : Supplementary data from a computational study on carbocation stability. Source: The Royal Society of Chemistry. [Link]

  • Solvolysis – Knowledge and References : A collection of resources defining and discussing solvolysis reactions. Source: Taylor & Francis. [Link]

  • Organic chemistry 11: SN1 Substitution : Lecture notes covering SN1 reactions, carbocation stability, and hyperconjugation. Source: Eric Minikel. [Link]

  • SN1 Reaction and Carbocation Stability: Lecture notes discussing the role of carbocation stability in SN1 reaction rates.

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